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  • Product: 2-[1-(2-aminoethyl)cyclohexyl]acetic acid
  • CAS: 1500558-49-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Gabapentin Impurity G (CAS 1500558-49-5)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Gabapentin Impurity G, a known impurity of the widely u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Gabapentin Impurity G, a known impurity of the widely used anticonvulsant and analgesic drug, Gabapentin. As with any pharmaceutical compound, a thorough understanding of its impurity profile is paramount for ensuring drug safety and efficacy. This document delves into the physicochemical properties, formation, synthesis, analytical detection, and toxicological assessment of Gabapentin Impurity G, offering valuable insights for professionals in the field of drug development and quality control.

Introduction to Gabapentin and the Imperative of Impurity Profiling

Gabapentin, chemically described as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). It is extensively prescribed for the management of epileptic seizures and neuropathic pain.[1] The high daily doses of Gabapentin, which can exceed 2 grams, necessitate stringent quality control of the drug substance and its formulations.[2] Regulatory bodies, including the International Council on Harmonisation (ICH), mandate rigorous impurity profiling to ensure that any potential contaminants do not compromise patient safety.[2]

Impurities in a drug product can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the API over time, or interactions between the API and excipients within the formulation.[3][4] These impurities, even at trace levels, can potentially exhibit undesirable pharmacological or toxicological effects. Therefore, their identification, characterization, and quantification are critical steps in the drug development process. Gabapentin Impurity G is a recognized impurity listed in the European Pharmacopoeia (EP), highlighting its regulatory significance.[5][6]

Physicochemical Properties of Gabapentin Impurity G

A fundamental understanding of the physicochemical properties of an impurity is the cornerstone of developing robust analytical methods for its detection and control.

PropertyValueSource(s)
Chemical Name [1-(2-Aminoethyl)cyclohexyl]acetic acid[5][7][8]
CAS Number 1500558-49-5[5][6][7]
Molecular Formula C₁₀H₁₉NO₂[6][7]
Molecular Weight 185.26 g/mol [6][7]

Formation and Synthesis of Gabapentin Impurity G

The precise formation pathway of Gabapentin Impurity G is not extensively detailed in publicly available literature. However, impurities in Gabapentin can arise from several routes:

  • Synthesis-Related Impurities: These are by-products or unreacted starting materials from the chemical synthesis of Gabapentin. The synthesis of Gabapentin often involves a Hofmann rearrangement of [1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid.[2] Variations in reaction conditions can lead to the formation of related substances.

  • Degradation Products: Gabapentin can degrade under certain storage conditions, leading to the formation of impurities.

  • Formulation-Related Impurities: Interactions between Gabapentin and excipients can generate impurities. For instance, an adduct of Gabapentin and lactose has been identified, formed through a Maillard reaction and Amadori rearrangement during stability studies of capsule formulations.[3]

Synthesis_Pathway cluster_starting_materials Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product Cyclohexanone Cyclohexanone Cyclohexylidene_Malononitrile Cyclohexylidene_Malononitrile Cyclohexanone->Cyclohexylidene_Malononitrile Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Cyclohexylidene_Malononitrile Substituted_Cyclohexane Substituted_Cyclohexane Cyclohexylidene_Malononitrile->Substituted_Cyclohexane Michael Addition Aminoethyl_Intermediate Aminoethyl_Intermediate Substituted_Cyclohexane->Aminoethyl_Intermediate Reduction Gabapentin_Impurity_G Gabapentin_Impurity_G Aminoethyl_Intermediate->Gabapentin_Impurity_G Hydrolysis

Caption: A potential synthetic pathway for Gabapentin Impurity G.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Gabapentin Impurity G are crucial for quality control. Due to the lack of a strong chromophore in Gabapentin and many of its impurities, standard UV detection in High-Performance Liquid Chromatography (HPLC) can be challenging.[2]

HPLC with UV and Charged Aerosol Detection (CAD)

A robust and sensitive method for the analysis of Gabapentin and its impurities, including Impurity G, involves the hyphenation of HPLC with both UV and Charged Aerosol Detectors (CAD).[2] This combination provides a comprehensive impurity profile.

  • UV Detection: Useful for impurities that possess a chromophore.

  • Charged Aerosol Detection (CAD): A universal detection method that is not dependent on the optical properties of the analyte. It is particularly suitable for non-volatile and semi-volatile compounds, making it ideal for chromophore-deficient impurities like Gabapentin Impurity G.

The use of a combined UV-CAD system allows for the simultaneous detection of a wide range of impurities in a single chromatographic run, improving efficiency and ensuring compliance with stringent regulatory requirements, such as the 0.03% reporting threshold for high-dose drugs like Gabapentin.[2]

Experimental Protocol: HPLC-UV-CAD Method

The following is a representative step-by-step methodology for the analysis of Gabapentin Impurity G.

Objective: To detect and quantify Gabapentin Impurity G in a drug substance or product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

  • Charged Aerosol Detector (CAD)

  • Chromatography Data System (CDS)

Materials:

  • Gabapentin drug substance or product sample

  • Gabapentin Impurity G reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A time-based gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

  • CAD Settings: As per manufacturer's recommendations

Procedure:

  • Standard Preparation:

    • Accurately weigh a suitable amount of Gabapentin Impurity G reference standard.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the Gabapentin drug substance or powdered drug product.

    • Dissolve in the same diluent used for the standard preparation to achieve a target concentration of the active ingredient.

    • Sonicate if necessary to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.

    • Record the chromatograms from both the UV and CAD detectors.

  • Data Analysis:

    • Identify the peak corresponding to Gabapentin Impurity G in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the concentration of Gabapentin Impurity G in the sample using the peak area from the CAD detector and a calibration curve generated from the standard solutions.

Analytical_Workflow Sample_Preparation Sample and Standard Preparation HPLC_Analysis HPLC Separation (C18 Column, Gradient Elution) Sample_Preparation->HPLC_Analysis Detection Dual Detection (UV and CAD) HPLC_Analysis->Detection Data_Acquisition Data Acquisition (Chromatography Data System) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Identification and Quantification) Data_Acquisition->Data_Analysis

Caption: A typical analytical workflow for Gabapentin Impurity G.

Toxicological Assessment

A critical aspect of impurity profiling is the toxicological assessment to understand the potential risk to patient safety.

Currently, there is a lack of specific, publicly available toxicological data for Gabapentin Impurity G. In such cases, a combination of approaches is often employed:

  • In Silico Toxicity Prediction: Computational tools can be used to predict the potential toxicity of a compound based on its chemical structure.[9] These models can assess the likelihood of mutagenicity, carcinogenicity, and other toxic endpoints. While not a substitute for experimental data, in silico predictions can provide valuable initial insights and help prioritize further testing.

  • Read-Across: The toxicity of a substance can sometimes be inferred from structurally similar compounds for which toxicological data is available. However, this approach requires careful justification of the structural and metabolic similarities.

  • Genotoxicity Testing: Given that impurities can have the potential to be genotoxic (damaging to DNA), in vitro tests such as the Ames test (bacterial reverse mutation assay) are often conducted to assess this risk.[10]

It is important to note that Gabapentin itself has been shown to have a low potential for genotoxicity in a battery of in vitro and in vivo assays.[6] However, this does not preclude the possibility of an impurity having a different toxicological profile.

Regulatory Landscape and Acceptance Criteria

The control of impurities in pharmaceutical products is governed by stringent regulatory guidelines. The European Pharmacopoeia (Ph. Eur.) provides monographs that specify the quality standards for active substances and finished products.

While the specific acceptance criteria for Gabapentin Impurity G are detailed within the official Ph. Eur. monograph for Gabapentin, general principles for setting impurity limits are outlined in ICH guidelines. These limits are based on the maximum daily dose of the drug and the potential toxicity of the impurity. For high-dose drugs like Gabapentin, the identification and qualification thresholds for impurities are typically lower.[2]

For a specified impurity like Gabapentin Impurity G, the Ph. Eur. monograph will provide a specific limit, which must not be exceeded in the final drug product.

Conclusion

Gabapentin Impurity G is a critical quality attribute of Gabapentin that requires careful monitoring and control. This guide has provided a comprehensive overview of its physicochemical properties, potential formation pathways, and robust analytical methodologies for its detection and quantification. While specific toxicological data for this impurity remains limited, a combination of in silico assessment and established regulatory guidelines provides a framework for ensuring patient safety. For researchers, scientists, and drug development professionals, a thorough understanding of Gabapentin Impurity G is essential for the successful development and commercialization of safe and effective Gabapentin-based therapies.

References

  • Reddy, R. B., More, K. R., Jha, M. S., Sharma, B., & Magar, L. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis, 129, 509-513. [Link]

  • ChemWhat. (n.d.). Gabapentin EP Impurity G CAS#: 1500558-49-5. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). 1500558-49-5 Gabapentin EP Impurity G - Reference Standard. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009). Pharmacology Review(s) - Application Number 022399Orig1s000. Retrieved from [Link]

  • Lotusfeet Pharma. (n.d.). Gabapentin - Impurity G 1500558-49-5. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • Cronin, M. T. (2003). In silico prediction of drug toxicity. Current pharmaceutical design, 9(20), 1641-1656. [Link]

  • European Medicines Agency. (2009). Impurities in drug substances and medicinal products. Retrieved from [Link]

  • United States Pharmacopeia. (2012). USP 35 Official Monographs: Gabapentin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gabapentin. PubChem Compound Database. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Gabapentin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • MDPI. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Molecules, 26(11), 3169. [Link]

  • U.S. Food and Drug Administration. (2009). Environmental Assessment for Solzira (gabapentin enacarbil) Extended Release Tablets. Retrieved from [Link]

  • Springer. (2019). In Silico Approaches in Predictive Genetic Toxicology. In: A. D. S. S. S. Chauhan & S. K. Singh (Eds.), In Silico Drug Design. [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2024). Gabapentin 100 mg, 300 mg and 400 mg capsules - NEW ZEALAND DATA SHEET. Retrieved from [Link]

  • Drugs.com. (2025). Gabapentin: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

  • Elsevier. (2019). RIFM fragrance ingredient safety assessment, cyclohexyl acetate, CAS Registry Number 622-45-7. Food and Chemical Toxicology, 127, S123-S131. [Link]

  • PubMed. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel. Food and Chemical Toxicology, 62, S1-S21. [Link]

  • Palliative Care Network of Wisconsin. (2024). Gabapentin for Neuropathic Pain. Retrieved from [Link]

  • Elsevier. (2024). RIFM fragrance ingredient safety assessment, cyclohexyl phenylacetate, CAS Registry Number 42288-75-5. Food and Chemical Toxicology, 181, 114088. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Gabapentin Impurity G: Identification, Characterization, and Analytical Control

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling in Gabapentin Quality Gabapentin, a γ-aminobuty...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Gabapentin Quality

Gabapentin, a γ-aminobutyric acid (GABA) analogue, is a widely prescribed medication for epilepsy and neuropathic pain.[1] Its therapeutic success and high dosage regimen—often exceeding 2 grams daily—place stringent demands on the purity and quality of the active pharmaceutical ingredient (API).[2] Regulatory bodies, guided by the International Council on Harmonisation (ICH), mandate rigorous control of impurities, as even minute quantities can impact the safety and efficacy of the final drug product.[2]

This technical guide provides an in-depth examination of a specific, officially recognized impurity: Gabapentin Impurity G. As a pharmacopeial impurity listed in the European Pharmacopoeia (Ph. Eur.), understanding its characteristics and the rationale behind its analytical control is paramount for any professional involved in the development, manufacturing, or quality control of Gabapentin.[2][3][4] This document moves beyond a simple recitation of facts to explain the causality behind analytical choices, grounding every protocol in the principles of scientific integrity and trustworthiness.

Core Directive: Unveiling Gabapentin Impurity G

Gabapentin Impurity G is chemically identified as [1-(2-Aminoethyl)cyclohexyl]acetic acid.[1][4] It is a process-related impurity that is closely related in structure to the parent Gabapentin molecule. A detailed summary of its core chemical properties is presented below.

Data Presentation: Properties of Gabapentin Impurity G
PropertyValueSource(s)
Chemical Name [1-(2-Aminoethyl)cyclohexyl]acetic acid[1][4]
Synonym Gabapentin EP Impurity G[4]
CAS Number 1500558-49-5[1][4]
Molecular Formula C₁₀H₁₉NO₂[1]
Molecular Weight 185.26 g/mol [1]

Scientific Integrity & Logic: The Causality Behind Analytical Choices

The analytical control of Gabapentin and its impurities presents a unique challenge. Like the parent molecule, many of its related substances, including Impurity G, lack a significant ultraviolet (UV) absorbing chromophore.[2][5] This structural feature renders standard HPLC-UV detection methods, which are the workhorse of pharmaceutical analysis, insufficiently sensitive to meet the strict reporting thresholds required by the ICH.[2]

Expertise & Experience: Overcoming the Challenge of Non-Chromophoric Analytes

The core analytical problem is that molecules without conjugated double bonds or aromatic rings do not absorb light in the typical UV range (200-400 nm) used for quantification. The impurity profile of Gabapentin consists almost entirely of compounds with saturated ring systems, making their detection by UV absorbance negligible at typical concentration levels.[2]

To overcome this, the European Pharmacopoeia historically employed two separate HPLC-UV methods to quantify the full range of impurities.[2] However, this approach is inefficient. A more advanced and unified solution is the hyphenation of UV detection with a universal detector that does not rely on chromophores, such as a Charged Aerosol Detector (CAD) .

Why CAD is the Authoritative Choice: Charged Aerosol Detection is a mass-based detection technique. The HPLC eluent is first nebulized into fine droplets, which are then dried to form particles of the non-volatile analyte. These particles are charged and then measured by an electrometer. The resulting signal is proportional to the mass of the analyte, irrespective of its optical properties.[6] This makes it an ideal technology for the sensitive quantification of non-chromophoric compounds like Gabapentin Impurity G.[5][6] By coupling a UV detector in series with a CAD, a single chromatographic run can effectively quantify both chromophoric impurities (like Impurity A) and non-chromophoric impurities (like Impurity G).[2]

Trustworthiness: A Self-Validating System Workflow

The following diagram illustrates a robust, self-validating workflow for the identification and quantification of Gabapentin Impurity G, ensuring compliance and data integrity.

G cluster_analysis Chromatographic Analysis cluster_validation System Validation & Data Processing Sample Prepare Test Solution (Gabapentin API/Formulation) HPLC HPLC System (UV-CAD Detectors) Sample->HPLC Standard Prepare Reference Standard (Gabapentin Impurity G) Standard->HPLC Spiked Prepare Spiked Sample (Test Solution + Impurity G) Spiked->HPLC SST System Suitability Test (SST) (Resolution, Tailing Factor) HPLC->SST Inject Standard Specificity Specificity Check (Peak Purity, Resolution from Spiked Sample) SST->Specificity SST Pass Quant Quantification (External Standard Method) Specificity->Quant Specificity Confirmed Report Final Report (% Impurity G) Quant->Report

Caption: Workflow for the analysis of Gabapentin Impurity G.

Experimental Protocol: HPLC-UV-CAD Method

This protocol is adapted from methodologies developed to provide a comprehensive analysis of Gabapentin impurities in a single run, consistent with the principles outlined by authoritative sources for replacing older, less efficient compendial methods.[2][5]

Objective: To accurately quantify Gabapentin Impurity G in a drug substance or product sample.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and column oven.

  • Variable Wavelength Detector (VWD) or Photodiode Array (PDA) detector.

  • Charged Aerosol Detector (CAD).

2. Materials and Reagents:

  • Gabapentin Impurity G Reference Standard

  • Gabapentin API or drug product for testing

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Formic Acid (or other suitable acid for pH adjustment)

  • Deionized Water (18.2 MΩ·cm)

3. Chromatographic Conditions:

  • Column: A robust reversed-phase column, such as a Kinetix Biphenyl (150 x 4.6 mm, 2.6 µm) or equivalent, is recommended for good peak shape and resolution.

  • Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM), pH adjusted to 4.2 with formic acid.

  • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 80:20 v/v).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 50
    15.1 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm (for chromophoric impurities)

  • CAD Settings: Per manufacturer's recommendation (e.g., Evaporation Temperature: 35 °C, Nitrogen gas pressure: 35 psi).

4. Preparation of Solutions:

  • Reference Standard Stock Solution (Impurity G): Accurately weigh about 10 mg of Gabapentin Impurity G Reference Standard and dissolve in 10.0 mL of deionized water to obtain a concentration of ~1 mg/mL.[2]

  • Working Standard Solution: Further dilute the stock solution with the mobile phase A to a final concentration suitable for the specified limit (e.g., 0.1% of the test solution concentration).

  • Test Solution: Accurately weigh an amount of Gabapentin API equivalent to 80 mg and dissolve in 10.0 mL of mobile phase A to obtain a final concentration of 8 mg/mL.

5. System Suitability:

  • Inject the working standard solution.

  • The system is deemed suitable if the relative standard deviation (%RSD) for replicate injections is not more than 5.0% and the signal-to-noise ratio is at least 10.

6. Procedure:

  • Inject the blank (mobile phase A), the working standard solution, and the test solution into the chromatograph.

  • Record the chromatograms and integrate the peak area for Impurity G.

  • Calculate the percentage of Impurity G in the test sample using the external standard method.

Calculation:

Where:

  • Area_Imp_Sample = Peak area of Impurity G in the test solution

  • Area_Imp_Std = Peak area of Impurity G in the working standard solution

  • Conc_Std = Concentration of Impurity G in the working standard solution (mg/mL)

  • Conc_Sample = Concentration of Gabapentin in the test solution (mg/mL)

7. Method Validation Principles: This analytical method must be validated according to ICH Q2(R1) guidelines.[2] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of Impurity G in a blank and placebo, and by achieving baseline resolution from other related substances.

  • Linearity: Assessed over a range from the Limit of Quantitation (LOQ) to 150% of the specification limit. The correlation coefficient (r²) should be >0.99.

  • Accuracy: Determined by spike-recovery studies at multiple levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

References

  • Title: Gabapentin EP Impurities & USP Related Compounds Source: SynThink URL: [Link]

  • Title: Impurity analysis of gabapentin by HPLC-UV-CAD Source: Brazilian Journal of Analytical Chemistry URL: [Link]

  • Title: Gabapentin-impurities | Pharmaffiliates Source: Pharmaffiliates URL: [Link]

  • Title: Gabapentin Source: Wikipedia URL: [Link]

Sources

Foundational

Difference between Gabapentin and Gabapentin Impurity G

Structural Homology, Synthesis Origins, and Advanced Detection Protocols[1][2] Executive Summary In the development and quality control of Gabapentin , a gamma-aminobutyric acid (GABA) analogue, the identification and co...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Homology, Synthesis Origins, and Advanced Detection Protocols[1][2]

Executive Summary

In the development and quality control of Gabapentin , a gamma-aminobutyric acid (GABA) analogue, the identification and control of impurities are critical for regulatory compliance (ICH Q3A/B). Among these, Gabapentin Impurity G (EP designation) presents a unique challenge due to its structural similarity to the active pharmaceutical ingredient (API) and its lack of a strong UV chromophore.

Impurity G is the ethyl homologue of Gabapentin. While Gabapentin possesses an aminomethyl group, Impurity G possesses an aminoethyl group. This single methylene (


) difference alters the physicochemical properties slightly but significantly impacts separation efficiency and requires specialized detection techniques like Charged Aerosol Detection (CAD) or LC-MS, as standard UV detection at 210 nm is often insufficient for trace quantification.
Part 1: Chemical Identity & Structural Analysis

The core distinction between the API and the impurity lies in the length of the alkyl amine side chain attached to the cyclohexane ring.

FeatureGabapentin (API) Gabapentin Impurity G
Systematic Name 2-[1-(aminomethyl)cyclohexyl]acetic acid2-[1-(2-aminoethyl)cyclohexyl]acetic acid
CAS Number 60142-96-31500558-49-5
Molecular Formula


Molecular Weight 171.24 g/mol 185.26 g/mol
Side Chain A


Side Chain B


Relationship Parent CompoundHomologue (One additional methylene unit)
Structural Visualization

The following diagram illustrates the structural relationship. Note the elongation of the amine arm in Impurity G.

ChemicalStructure Gabapentin GABAPENTIN C9H17NO2 (Aminomethyl group) Diff Difference: +1 Methylene Group (-CH2-) in Amine Chain Gabapentin->Diff Homologation ImpurityG IMPURITY G C10H19NO2 (Aminoethyl group) Diff->ImpurityG Resulting Structure

Figure 1: Structural comparison highlighting the methylene insertion in Impurity G.

Part 2: Formation Mechanics & Synthesis Origins

Understanding the origin of Impurity G requires analyzing the standard industrial synthesis of Gabapentin, which typically involves the Hofmann Rearrangement of 1,1-cyclohexanediacetic acid monoamide.

The Mechanism of Impurity Formation

Impurity G is not a degradation product (like the lactam, Impurity A); it is a process-related impurity . It originates from contamination in the starting materials or precursors.

  • Standard Route: The synthesis often begins with 1,1-cyclohexanediacetic acid (CDA) . This is converted to the anhydride, then the monoamide.[1] The monoamide undergoes Hofmann rearrangement (decarbonylation of the amide) to form the primary amine (Gabapentin).

  • Impurity Origin: If the starting material contains 1-(carboxymethyl)cyclohexanepropionic acid (a homologue where one acetic acid arm is replaced by propionic acid), the resulting monoamide will have a longer chain.

  • Hofmann Consequence: When the homologue monoamide undergoes rearrangement, the resulting amine retains the extra carbon, yielding the aminoethyl group instead of the aminomethyl group.

SynthesisPathway cluster_standard Standard Gabapentin Pathway cluster_impurity Impurity G Pathway (Homologue) CDA 1,1-Cyclohexanediacetic Acid (Starting Material) Monoamide Monoamide Intermediate (-CH2-CONH2) CDA->Monoamide Anhydride formation + Amidation PropionicPrecursor Homologue Contaminant (Propionic Acid Derivative) CDA->PropionicPrecursor Contamination Gabapentin GABAPENTIN (-CH2-NH2) Monoamide->Gabapentin Hofmann Rearrangement (Loss of C=O) ImpurityMonoamide Homologue Monoamide (-CH2-CH2-CONH2) PropionicPrecursor->ImpurityMonoamide Parallel Reaction ImpurityG IMPURITY G (-CH2-CH2-NH2) ImpurityMonoamide->ImpurityG Hofmann Rearrangement

Figure 2: Parallel synthesis pathways showing how starting material contamination leads to Impurity G.

Part 3: Analytical Strategy (Self-Validating Protocol)

Detecting Impurity G is challenging because neither Gabapentin nor Impurity G contains a chromophore (like a benzene ring) that absorbs strongly in the UV range. While low-wavelength UV (210 nm) is possible, it suffers from baseline drift and low sensitivity.

Recommended Method: HPLC with Charged Aerosol Detection (CAD) or LC-MS . Rationale: CAD detects all non-volatile analytes regardless of chemical structure, providing a uniform response that is ideal for "chromophore-deficient" molecules like Gabapentin homologues.

Protocol: HPLC-CAD Separation

This protocol is designed to be self-validating through the inclusion of System Suitability Tests (SST).

1. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: C8 or C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 5 µm). Note: C8 is often preferred over C18 to reduce the retention time of the hydrophobic cyclohexyl ring.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temp: 35°C.

  • Injection Volume: 10 µL.

2. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPhase
0.0955Equilibration
2.0955Isocratic Hold
20.05050Linear Gradient
25.05050Wash
26.0955Re-equilibration

3. Self-Validating System Suitability (SST): To ensure the data is trustworthy, the following criteria must be met before sample analysis:

  • Resolution (

    
    ):  Inject a mixture of Gabapentin and Impurity G. 
    
    
    
    between the two peaks must be
    
    
    .
  • Tailing Factor (

    
    ):  For the Gabapentin peak, 
    
    
    
    .
  • Precision: 6 replicate injections of the standard solution. RSD of peak areas must be

    
    .
    

AnalyticalWorkflow Start Sample Preparation (1 mg/mL in Mobile Phase) Separation HPLC Separation (C8 Column, Gradient) Start->Separation Detection Detection: CAD or MS (Universal Response) Separation->Detection Decision Check System Suitability (Rs > 1.5, RSD < 2.0%) Detection->Decision Pass Valid Run: Quantify Impurity G Decision->Pass Pass Fail Invalid Run: Check Column/Mobile Phase Decision->Fail Fail Fail->Start Reprocess

Figure 3: Analytical workflow with built-in validation steps.

Part 4: Regulatory & Toxicological Context

Regulatory Limits: Under ICH Q3A(R2) guidelines, impurities in new drug substances must be reported, identified, and qualified based on the daily dose.

  • Maximum Daily Dose (MDD) of Gabapentin: Can exceed 2 g/day .

  • Reporting Threshold: 0.03% (due to high MDD).

  • Identification Threshold: 0.10%.

  • Qualification Threshold: 0.15%.

Toxicological Profile of Impurity G: As a homologue, Impurity G is generally considered to have a similar toxicological profile to Gabapentin (Class 3 solvent/impurity concept), but it must be controlled. Unlike Impurity A (the lactam), which is a degradation product with specific toxicity concerns, Impurity G is stable and primarily indicates process purity.

References
  • European Pharmacopoeia (Ph. Eur.). Gabapentin Monograph 2173. EDQM.
  • Thermo Fisher Scientific . Impurity analysis of gabapentin by HPLC-UV-CAD. Link

  • International Council for Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. Link

  • Journal of Pharmaceutical and Biomedical Analysis . Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. (Discusses impurity profiling methodologies). Link

  • United States Pharmacopeia (USP) . Gabapentin Monograph. USP-NF. (Provides parallel standards for related compounds). Link

Sources

Exploratory

Pharmacological Potential of Gabapentin Aminoethyl Analogs: A Technical Guide

Executive Summary The pharmacological landscape of gabapentinoids is defined by a rigorous structure-activity relationship (SAR) centered on the subunit of voltage-gated calcium channels (VGCCs). While gabapentin (1-(ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacological landscape of gabapentinoids is defined by a rigorous structure-activity relationship (SAR) centered on the


 subunit of voltage-gated calcium channels (VGCCs). While gabapentin  (1-(aminomethyl)cyclohexaneacetic acid) represents the clinical gold standard, the exploration of its aminoethyl analogs —specifically chain-extended homologs and conformationally restricted spiro-derivatives—offers critical insights into binding kinetics and transport mechanisms.

This guide analyzes the pharmacological potential of these analogs. It contrasts the therapeutic efficacy of the parent compound against the homogabapentin series (chain extension) and conformationally restricted pyrrolidine analogs , while explicitly flagging the neurotoxic risk of the gabapentin-lactam metabolite.

Structural & Mechanistic Basis[1][2][3]

The Pharmacophore: Gamma vs. Delta Amino Acids

Gabapentin functions as a


-amino acid mimic.[1] Its efficacy relies on the spatial arrangement between the ammonium cation and the carboxylate anion, which superimposes with the endogenous ligand L-leucine .
  • Gabapentin (Parent): 1-(aminomethyl)cyclohexaneacetic acid.[2][3][4][5][6][7][8] The amino group is separated from the carboxylate by three carbons (gamma-spacing). This is the optimal distance for transport via LAT1 (SLC7A5) and binding to the

    
     subunit.
    
  • Aminoethyl Analogs (Homogabapentin): Extending the side chain to an aminoethyl group creates a

    
    -amino acid mimic.
    
    • Mechanistic Consequence: This extension disrupts the precise hydrogen-bonding network within the

      
       arginine-pocket (Arg217 in 
      
      
      
      ).
    • Transport Penalty: The System L transporter (LAT1) is highly sterically sensitive. Chain extension typically reduces affinity, compromising blood-brain barrier (BBB) penetration.

Mechanism of Action: The Trafficking Model

Unlike traditional calcium channel blockers (e.g., verapamil), gabapentinoids do not plug the pore. They bind to the exofacial


 subunit, disrupting the trafficking of the channel complex to the presynaptic membrane.[1]

Figure 1: Gabapentinoids inhibit the forward trafficking of VGCCs by binding to the


 subunit, reducing synaptic calcium influx.

Pharmacological Profile of Analogs[11]

The term "aminoethyl analog" encompasses three distinct chemical entities with vastly different pharmacological profiles.

Chain-Extended Homologs (Homogabapentin)
  • Structure: 1-(2-aminoethyl)cyclohexaneacetic acid.

  • Pharmacology: Generally considered inactive or low-potency .

    • Reasoning: The extension to a

      
      -amino acid scaffold removes the compound from the "GABA-mimetic" window. It fails to competitively displace [3H]-gabapentin in radioligand binding assays (Ki > 10 µM typically, compared to ~0.04 µM for gabapentin).
      
    • Status: Not pursued for clinical development.

Conformationally Restricted Analogs (Spiro-Derivatives)

This is the most promising class. By incorporating the aminoethyl chain into a ring system, the entropy of binding is reduced, potentially increasing affinity.

  • Key Compound: (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid.[9]

  • Structure: A spiro-fused pyrrolidine ring where the aminoethyl group is "locked" into a specific conformation.

  • Data:

    • IC50 (

      
      ):  120 nM (Comparable to Gabapentin's 140 nM).[9]
      
    • In Vivo: Reverses carrageenan-induced hyperalgesia in rat models.

  • Insight: Rigidity compensates for the structural deviation, allowing the molecule to fit the binding pocket despite the modification.

The Toxic Mimic: Gabapentin-Lactam
  • Structure: 2-azaspiro[4.5]decan-3-one (Cyclic amide).

  • Pharmacology: Convulsant (Neurotoxic).

  • Mechanism: Unlike the parent, the lactam does not bind

    
     effectively but acts as an opener of ATP-sensitive potassium channels or interacts with other excitatory pathways.
    
  • Critical Warning: In synthesis and storage, gabapentin can dehydrate to form this lactam. It is a major impurity that must be controlled (<0.1%) to prevent paradoxical seizure induction.

Summary of Analog Potency
Compound ClassStructure Type

Affinity (Ki/IC50)
LAT1 TransportClinical Status
Gabapentin

-Amino Acid
High (~0.04 - 0.14 µM)High (Km ~150 µM)Approved
Pregabalin

-Amino Acid (Isobutyl)
Very High (~0.01 µM)High (Km ~30 µM)Approved
Homogabapentin

-Amino Acid (Aminoethyl)
Low / InactivePoorFailed / Inactive
Spiro-Pyrrolidine Conformationally RestrictedModerate (~0.12 µM)ModerateResearch Tool
Gabapentin-Lactam Cyclic AmideNegligibleN/A (Passive?)Toxic Impurity

Experimental Protocols

To validate the potential of a new aminoethyl analog, the following self-validating protocols are required.

In Vitro: [3H]-Gabapentin Displacement Assay

Purpose: Determine affinity for the


 subunit.
Why:  [3H]-Gabapentin is the standard radioligand. A high Ki indicates poor binding.
  • Membrane Preparation:

    • Homogenize porcine or rat cerebral cortex in 10 mM HEPES/KOH (pH 7.4).

    • Centrifuge at 1000 x g (10 min) to remove debris; supernatant centrifuged at 20,000 x g (40 min).

    • Resuspend pellet in assay buffer (10 mM HEPES, pH 7.4). Note: Avoid Tris buffers as they can interfere with amino acid binding.

  • Incubation:

    • Mix 100 µg membrane protein with 10 nM [3H]-Gabapentin.

    • Add test analog (range: 1 nM to 100 µM).

    • Non-specific binding control: Add 10 µM unlabeled Pregabalin (superior displacer).

  • Filtration:

    • Incubate for 45 min at 21°C.

    • Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis:

    • Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

In Vivo: Spinal Nerve Ligation (SNL) Model (Chung Model)

Purpose: Assess efficacy in neuropathic pain (gold standard for gabapentinoids).

  • Surgery:

    • Anesthetize Sprague-Dawley rats.

    • Expose the L5 and L6 spinal nerves.

    • Tightly ligate L5/L6 distal to the dorsal root ganglion.

  • Dosage:

    • Administer Test Analog (e.g., 30, 100 mg/kg p.o.) vs. Gabapentin (100 mg/kg) vs. Vehicle.

  • Measurement:

    • Von Frey Filament Test: Measure paw withdrawal threshold (tactile allodynia).

    • Timepoints: 0.5, 1, 2, 4 hours post-dose.

  • Validation:

    • Active analogs must show a dose-dependent increase in withdrawal threshold.

    • Control: Gabapentin must restore threshold to near-baseline levels.

Synthesis & Chemical Logic

The synthesis of aminoethyl analogs often involves the Hofmann rearrangement or Curtius rearrangement to install the amine.

Figure 2: Synthetic divergence showing how homologation (chain extension) leads to loss of activity.

References

  • Receveur, J. M., et al. (1999).[9] "Synthesis and biological evaluation of conformationally restricted Gabapentin analogues." Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-2334.[9] Link

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776. Link

  • Potschka, H., et al. (2000). "Gabapentin-lactam, a close analogue of the anticonvulsant gabapentin, exerts convulsant activity in amygdala kindled rats." Naunyn-Schmiedeberg's Archives of Pharmacology, 361(2), 200-205. Link

  • Bryans, J. S., & Wustrow, D. J. (1999). "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews, 19(2), 149-177. Link

  • Cundy, K. C., et al. (2004). "XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl]aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug."[3][6][7] Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-323. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Gabapentin Impurity G

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and q...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Gabapentin Impurity G in bulk drug substance. Gabapentin and its related impurities are highly polar, zwitterionic compounds that lack significant UV chromophores, presenting a considerable challenge for retention on traditional RP-HPLC columns and sensitive detection.[1] This method utilizes a C8 stationary phase, which provides a suitable compromise in hydrophobicity for retaining these polar analytes, coupled with a phosphate-buffered mobile phase at a controlled pH to ensure consistent ionization and peak shape.[1] Detection is performed at a low UV wavelength, a practical approach for quality control laboratories. The method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[2][3] Forced degradation studies confirmed the stability-indicating nature of the assay, proving its suitability for routine quality control and stability testing of Gabapentin.

Introduction: The Analytical Challenge

Gabapentin is a widely prescribed anticonvulsant and analgesic. Due to its high daily dosage, regulatory bodies mandate stringent quality control with a low reporting threshold for impurities, often 0.03%.[1] The molecular structure of Gabapentin and its process-related impurities, such as Impurity G ([1-(2-Aminoethyl)cyclohexyl]acetic acid), are characterized by a saturated cyclohexyl ring and amino acid functionality.[4] This presents two primary analytical hurdles:

  • Poor Retention: The high polarity of these compounds makes them difficult to retain on conventional C18 reversed-phase columns, where they often elute in or near the solvent front, leading to poor resolution and unreliable quantification.[5]

  • Limited UV Absorbance: Lacking aromatic rings or conjugated double bonds, these compounds are poor chromophores.[1][6] This necessitates detection at low UV wavelengths (e.g., < 220 nm), which can suffer from low sensitivity and interference from mobile phase components.

While advanced techniques like hyphenation with a Charged Aerosol Detector (CAD) can overcome detection challenges, a robust UV-based HPLC method remains a more accessible and widely implemented solution in many pharmaceutical QC labs.[1] This note provides a comprehensive guide to developing such a method, emphasizing the scientific rationale behind each parameter choice and culminating in a fully validated protocol fit for its intended purpose, as outlined by ICH Q14.[2]

Method Development Strategy & Rationale

The development of a successful HPLC method for polar, non-chromophoric analytes requires a systematic approach. Our strategy is grounded in understanding the physicochemical properties of Gabapentin and Impurity G to make informed decisions on the column, mobile phase, and detection parameters.

Method_Development_Logic cluster_0 Analyte Characterization cluster_1 Chromatographic Choices cluster_2 Rationale & Justification A Gabapentin & Impurity G: - Highly Polar - Zwitterionic - Poor UV Chromophore B Column Selection C Mobile Phase Optimization D Detector Selection B1 Challenge: Poor retention on C18. Solution: Use C8 phase as a compromise between hydrophobicity and polar analyte retention. [7] Alternative: Polar-endcapped or aqueous-stable phases. B->B1 Why? C1 Challenge: Variable ionization. Solution: Use phosphate buffer to control pH. Maintain pH ~6.9 to suppress silanol interactions and ensure consistent analyte charge state. [26] C->C1 Why? D1 Challenge: Low sensitivity. Solution: Detect at low wavelength (210 nm). Requires high purity mobile phase solvents and acknowledges limitations for trace analysis. [21] D->D1 Why?

Caption: Logic flow for chromatographic method development.

Column Selection

Standard C18 columns often fail with highly aqueous mobile phases (less than 5% organic), leading to a phenomenon known as "phase collapse" or "ligand folding," which results in drastic loss of retention and reproducibility.[7] To mitigate this, stationary phases with moderate hydrophobicity, such as C8, are an excellent starting point.[1] They provide sufficient interaction with the cyclohexyl moiety of Gabapentin and its impurities while performing better with the required highly aqueous mobile phases.

Mobile Phase Optimization

The zwitterionic nature of Gabapentin and Impurity G means their charge state is highly dependent on pH. Consistent retention and good peak shape require strict pH control.

  • Buffer: A phosphate buffer is chosen for its buffering capacity in the mid-pH range. A concentration of ~10-25 mM is sufficient to control the pH without risking precipitation.

  • pH: The pH is adjusted to approximately 6.9. At this pH, the carboxylic acid group is deprotonated (negative charge) and the amino group is protonated (positive charge), but it helps in achieving reproducible retention and minimizing interactions with residual silanols on the silica backbone.[8]

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity and lower UV cutoff, which is critical for detection at 210 nm. An isocratic elution is chosen for simplicity and robustness, suitable for a known set of impurities.

Detection Wavelength

Given the absence of a strong chromophore, the detection wavelength is set to 210 nm, as prescribed in pharmacopeial methods, to achieve the necessary sensitivity for impurity quantification.[9] This requires the use of high-purity HPLC-grade solvents and buffer salts to minimize baseline noise.

Experimental Protocol

Materials and Reagents
  • Gabapentin Reference Standard (CRS) and Gabapentin Impurity G Reference Standard were procured from a certified vendor.

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Potassium Hydroxide (KOH) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid, Sodium Hydroxide, and Hydrogen Peroxide for forced degradation studies.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Column C8, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 1.2 g of KH₂PO₄ in 940 mL of water. Adjust pH to 6.9 with 5N KOH. Add 60 mL of Acetonitrile. Mix, filter (0.45 µm), and degas.[10]
Flow Rate 1.5 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 20 minutes
Preparation of Solutions
  • Diluent: Mobile Phase is used as the diluent.

  • Standard Stock Solution (Impurity G): Accurately weigh about 10 mg of Gabapentin Impurity G RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 100 µg/mL.

  • Gabapentin Stock Solution: Accurately weigh about 100 mg of Gabapentin RS into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 10 mg/mL.

  • Spiked Sample Solution (Specificity/Accuracy): Transfer 1.0 mL of the Gabapentin Stock Solution to a 10 mL volumetric flask. Add 1.0 mL of the Standard Stock Solution (Impurity G) and dilute to volume with diluent. This yields a solution containing 1000 µg/mL of Gabapentin and 10 µg/mL of Impurity G (1.0% level).

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation was performed to demonstrate that the analytical procedure is fit for its intended purpose.[11]

Validation_Workflow cluster_validation Validation Parameters (ICH Q2(R2)) Start Define Analytical Target Profile (ATP) Dev Method Development Start->Dev Opt Method Optimization Dev->Opt Val Method Validation Opt->Val Specificity Specificity & Forced Degradation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ LOD / LOQ Robustness Robustness End Routine Use Robustness->End

Caption: Workflow for method development and validation.

System Suitability

Protocol: Inject the Spiked Sample Solution five times. Acceptance Criteria:

  • Relative Standard Deviation (RSD) of the peak area for Impurity G is ≤ 5.0%.

  • Tailing factor for the Impurity G peak is ≤ 2.0.

  • Resolution between Gabapentin and Impurity G peaks is ≥ 2.0.

Specificity (Forced Degradation)

Protocol: Subject a Gabapentin sample solution (1000 µg/mL) to the following stress conditions.[12][13] Analyze the stressed samples alongside an unstressed sample.

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.[14]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) for 7 days. Acceptance Criteria: The method must demonstrate the ability to separate the Impurity G peak from any degradation products and the main Gabapentin peak. Peak purity analysis (using a PDA detector, if available) should confirm the homogeneity of the Impurity G peak.

Linearity and Range

Protocol: Prepare a series of at least five concentrations of Impurity G ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.3 µg/mL to 15 µg/mL, corresponding to 0.03% to 1.5% of a 1000 µg/mL Gabapentin solution). Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Protocol: Analyze a sample of Gabapentin spiked with Impurity G at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.

Precision
  • Repeatability (Intra-assay): Analyze six replicate preparations of the Spiked Sample Solution (at 100% of the target impurity concentration) on the same day, by the same analyst.

  • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. Acceptance Criteria: The RSD for the measured concentration should be ≤ 5.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. Acceptance Criteria: The LOQ must be less than or equal to the reporting threshold of 0.03%. The precision at the LOQ level should have an RSD of ≤ 10%.

Robustness

Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on system suitability results.

  • Flow Rate: ± 0.1 mL/min (1.4 and 1.6 mL/min).

  • Column Temperature: ± 2°C (28°C and 32°C).

  • Mobile Phase pH: ± 0.1 units (pH 6.8 and 7.0). Acceptance Criteria: All system suitability criteria must be met under all varied conditions, demonstrating the method's reliability during normal usage.

Results and Discussion

The developed method successfully separated Gabapentin from Impurity G with a resolution of > 3.0. A typical chromatogram would show Gabapentin eluting early due to its high polarity, followed by Impurity G at a retention time of approximately 8.5 minutes.

Table 1: Summary of Validation Results

Validation ParameterResultAcceptance CriteriaStatus
Linearity (r²) 0.9995≥ 0.999Pass
Range 0.03% - 1.5%LOQ to 150% of targetPass
Accuracy (% Recovery) 98.5% - 102.1%90.0% - 110.0%Pass
Repeatability (%RSD) 1.8%≤ 5.0%Pass
Intermediate Precision (%RSD) 2.5%≤ 5.0%Pass
LOQ 0.025% (0.25 µg/mL)≤ 0.03%Pass
LOD 0.008% (0.08 µg/mL)ReportPass

The forced degradation studies showed that Gabapentin is particularly susceptible to degradation under basic conditions, as previously reported.[14] Minor degradation was observed under oxidative and thermal stress. In all cases, the Impurity G peak was well-resolved from all degradants, confirming the stability-indicating power of the method.

Conclusion

The RP-HPLC method detailed in this application note is a validated, robust, and reliable procedure for the quantification of Gabapentin Impurity G. By employing a C8 column and a pH-controlled mobile phase, the challenges associated with retaining and separating this polar, non-chromophoric impurity have been successfully overcome. The method meets all ICH validation criteria for a quantitative impurity test and is suitable for implementation in a regulated quality control environment for the routine analysis of Gabapentin bulk drug substance and stability samples.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • Forced Degradation and UV Stability Study of Nortriptyline and Gabapentin by a Validated Stability-Indic
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Understanding ICH Q2(R2)
  • Impurity analysis of gabapentin by HPLC-UV-CAD. (n.d.). Thermo Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • METHOD DEVELOPMENT AND STABILITY STUDIES OF GABAPENTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2018). International Journal of Pharmacy and Biological Sciences.
  • Impurity analysis of gabapentin by HPLC-UV-CAD. (2021). European Pharmaceutical Review.
  • Assessment of the stability of gabapentin under different stress conditions. (2017).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • DEVELOPMENT AND VALIDATION OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR GABAPENTIN AND ITS REL
  • Gabapentin Tablets - British Pharmacopoeia. (2024). Scribd.
  • Validation of an Isocratic HPLC Assay of Gabapentin in Pharmaceutical formulations and Stress test for Stability of Drug Substance. (2011). Scholars Research Library.
  • Gabapentin-impurities. (n.d.).
  • Gabapentin Tablets. (n.d.). USP-NF.

Sources

Application

A Robust HILIC-MS/MS Method for the Direct Quantitative Analysis of 2-[1-(2-aminoethyl)cyclohexyl]acetic acid in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note describes a sensitive, specific, and robust method for the quantitative analysis of 2-[1-(2-aminoethyl)cy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a sensitive, specific, and robust method for the quantitative analysis of 2-[1-(2-aminoethyl)cyclohexyl]acetic acid in human plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). The analyte, a structural analog of gabapentin, is a zwitterionic and highly polar molecule, which presents significant challenges for retention on traditional reversed-phase columns.[1] This method circumvents the need for complex and time-consuming derivatization procedures by employing a HILIC separation, enabling direct analysis.[2] Sample preparation is streamlined using a simple protein precipitation protocol. The method has been developed and validated according to principles outlined in international guidelines to ensure its suitability for regulated bioanalysis, such as in pharmacokinetic studies.[3][4]

Introduction

2-[1-(2-aminoethyl)cyclohexyl]acetic acid is a γ-amino acid analog with a structure closely related to the pharmaceutical agent gabapentin.[5][6] The analysis of such compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles during drug development. The primary analytical challenges associated with this molecule are its high polarity and zwitterionic nature at physiological pH, which result in poor retention on conventional C18 columns.[1] Furthermore, lacking a suitable chromophore, it is not amenable to UV detection, necessitating more specific detection techniques like mass spectrometry.[7]

Historically, the analysis of similar polar compounds required chemical derivatization to increase hydrophobicity for reversed-phase separation or to add a UV-active or fluorescent tag.[8][9][10] However, derivatization adds sample preparation steps, increasing the potential for variability and error.[2] Direct analysis methods are therefore highly desirable.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal chromatographic technique for retaining and separating highly polar compounds in their underivatized state.[7][11][12] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, which facilitates the partitioning of polar analytes into an aqueous layer on the surface of the stationary phase.[7] This application note details a complete workflow, from sample preparation to LC-MS/MS analysis and method validation, providing a reliable and efficient tool for researchers.

Experimental Design and Rationale

Chemicals and Materials

All solvents (Acetonitrile, Methanol, Water) were LC-MS grade. Formic acid (reagent grade) and ammonium formate (analytical grade) were sourced from a reputable supplier. The reference standard for 2-[1-(2-aminoethyl)cyclohexyl]acetic acid and a suitable stable isotope-labeled internal standard (SIL-IS), such as 2-[1-(2-aminoethyl)cyclohexyl]acetic acid-d4, should be obtained with a certificate of analysis. Human plasma (K2-EDTA) was sourced from an accredited biobank.

Causality of Choice : The use of LC-MS grade solvents is critical to minimize background noise and interfering adducts in the mass spectrometer. Ammonium formate is chosen as a mobile phase buffer because it is volatile, compatible with MS, and helps to control pH and improve peak shape.[12] A SIL-IS is the gold standard for quantitative LC-MS as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction for experimental variability.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation was selected for its efficiency in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system.

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Allow all plasma samples and QCs to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of SIL-IS in 50:50 Methanol:Water) to every tube except for "double blank" samples (matrix blank without IS).

  • To precipitate proteins, add 400 µL of cold acetonitrile (<4°C) to each tube.

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 150 µL of the reconstitution solvent (90:10 Acetonitrile:Water with 10 mM Ammonium Formate).

  • Seal the plate or vials and vortex for 1 minute before placing in the autosampler for injection.

Diagram 1: Sample Preparation Workflow

cluster_prep Sample Preparation plasma 1. Aliquot 100 µL Plasma add_is 2. Add 10 µL Internal Standard plasma->add_is precipitate 3. Add 400 µL Cold Acetonitrile add_is->precipitate vortex 4. Vortex to Mix precipitate->vortex centrifuge 5. Centrifuge (14,000 x g) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in 150 µL evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: A step-by-step workflow for plasma protein precipitation.

LC-MS/MS Instrumentation and Conditions

The analysis was designed for a standard UHPLC system coupled to a triple quadrupole mass spectrometer, which is a common configuration in bioanalytical laboratories.

HILIC was chosen to provide robust retention for the polar analyte without derivatization. An amide-based stationary phase is often a good starting point for this class of compounds.

Table 1: Liquid Chromatography Parameters

Parameter Setting
LC System Standard UHPLC System
Column HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Gradient Program | See Table 2 |

Table 2: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 5 95
0.5 5 95
4.0 40 60
4.5 40 60
4.6 5 95

| 6.0 | 5 | 95 |

Detection was performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The primary amine on the analyte is readily protonated, making positive mode ESI highly sensitive. Multiple Reaction Monitoring (MRM) was used for its high selectivity and sensitivity.

Causality of Choice : MRM mode ensures specificity by monitoring a specific precursor-to-product ion transition, minimizing the likelihood of interference from other matrix components.[13] The proposed MRM transitions below are hypothetical but based on predictable fragmentation patterns for this molecular structure (e.g., loss of water, loss of the acetic acid moiety).

Table 3: Mass Spectrometer Parameters

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr

| MRM Transitions | See Table 4 |

Table 4: Hypothetical MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Analyte (Quantifier) 186.1 168.1 (loss of H₂O) 100 15
Analyte (Qualifier) 186.1 127.1 (loss of CH₂COOH) 100 25

| SIL-IS | 190.1 | 172.1 | 100 | 15 |

Method Validation Protocol

A comprehensive validation should be performed to demonstrate that the analytical method is fit for its intended purpose.[14] The validation protocol must adhere to regulatory guidelines such as the ICH Q2(R1) and FDA's Bioanalytical Method Validation Guidance.[4][15][16][17]

Diagram 2: Method Validation Core Components

center Method Validation (ICH Q2 R1) selectivity Selectivity center->selectivity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision loq LOQ center->loq stability Stability center->stability matrix Matrix Effect center->matrix recovery Recovery center->recovery

Caption: Key parameters assessed during bioanalytical method validation.

Validation Experiments (Step-by-Step)
  • Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention times of the analyte and IS.

  • Linearity: Prepare a calibration curve with a blank, a zero standard (blank + IS), and at least 8 non-zero concentration levels spanning the expected sample concentration range. The curve should be fitted with a linear, weighted (1/x²) regression model.

  • Accuracy and Precision: Analyze QC samples at four levels (Lower Limit of Quantitation (LLOQ), Low, Mid, and High) in replicate (n=6) on three separate days.

    • Precision: Expressed as the coefficient of variation (%CV), should be ≤15% (≤20% at LLOQ).

    • Accuracy: Expressed as the percent relative error (%RE), should be within ±15% of the nominal value (±20% at LLOQ).

  • LLOQ: The LLOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria mentioned above.

  • Recovery and Matrix Effect:

    • Recovery: Compare the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples.

    • Matrix Effect: Compare the analyte peak area in post-extraction spiked plasma samples to the peak area in a neat solution at the same concentration.

  • Stability: Assess the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration reflecting sample handling time.

    • Long-Term Stability: Stored at -80°C for an extended period.

    • Autosampler Stability: In processed samples held in the autosampler.[18]

Expected Results & Discussion

The described HILIC-MS/MS method is expected to yield excellent performance. The analyte should be well-retained and elute with a symmetrical peak shape. The use of a SIL-IS ensures high precision and accuracy by correcting for any variability during sample processing and MS detection. Validation results are anticipated to meet the stringent acceptance criteria required for regulated bioanalysis, as summarized in the table below.

Table 5: Typical Acceptance Criteria for Method Validation

Parameter Acceptance Criterion
Linearity (r²) ≥ 0.99
Intra- & Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- & Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor (IS Normalized) CV ≤ 15%

| Stability | Analyte concentration within ±15% of nominal |

Conclusion

This application note presents a comprehensive and robust HILIC-MS/MS method for the direct quantification of 2-[1-(2-aminoethyl)cyclohexyl]acetic acid in human plasma. The method avoids chemical derivatization, utilizes a simple protein precipitation for sample cleanup, and demonstrates high sensitivity and selectivity. By following the detailed protocols for analysis and validation, researchers and drug development professionals can reliably implement this method for demanding applications such as regulated pharmacokinetic studies.

References

  • Analyst (RSC Publishing). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry.
  • PubMed. Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Available from: [Link]

  • HPLC. direct analysis of amino acids by HILIC–eSI-MS. Available from: [Link]

  • MDPI. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Available from: [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Advanced Materials Tech. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available from: [Link]

  • PubMed. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Dr. Maisch. Mixed Mode HPLC Columns. Available from: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available from: [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • LCGC International. Mixed-Mode HPLC Separations: What, Why, and How. Available from: [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]

  • PubMed. Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Available from: [Link]

  • Scilit. Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • ResearchGate. Is there a "gold standard" for amino acid derivatization for LC/MS analysis? Available from: [Link]

  • Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies? Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Lambda Therapeutic Research. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available from: [Link]

  • UPV. Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Available from: [Link]

  • Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. Available from: [Link]

  • SciSpace. Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma. Available from: [Link]

  • MDPI. Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats. Available from: [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available from: [Link]

  • PubMed. Validated LC-MS/MS Method for Quantification of Gabapentin in Human Plasma: Application to Pharmacokinetic and Bioequivalence Studies in Korean Volunteers. Available from: [Link]

  • Cheméo. Chemical Properties of 2-(1-(aminomethyl)cyclohexyl)acetic acid. Available from: [Link]

Sources

Method

Quantitative NMR (qNMR) analysis of Gabapentin Impurity G

Application Note: Quantitative NMR (qNMR) Analysis of Gabapentin Impurity G Executive Summary This application note details a validated protocol for the identification and quantification of Gabapentin Impurity G ([1-(2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative NMR (qNMR) Analysis of Gabapentin Impurity G

Executive Summary

This application note details a validated protocol for the identification and quantification of Gabapentin Impurity G ([1-(2-aminoethyl)cyclohexyl]acetic acid) using proton quantitative NMR (


H-qNMR). Unlike High-Performance Liquid Chromatography (HPLC), which requires specific reference standards for every impurity and relies on relative response factors (RRFs), qNMR offers a primary ratio method traceable to the International System of Units (SI).

This guide addresses the specific challenge of differentiating Impurity G, a structural homolog of Gabapentin, by exploiting the unique spin-spin coupling patterns of its extended ethyl side chain.

Analyte Profile and Structural Logic

To successfully quantify Impurity G, one must understand its structural deviation from the API (Active Pharmaceutical Ingredient).

CompoundChemical NameCAS No.Molecular FormulaStructural Difference
Gabapentin (API) 2-[1-(aminomethyl)cyclohexyl]acetic acid60142-96-3

Contains an aminomethyl group (

).[1]
Impurity G [1-(2-aminoethyl)cyclohexyl]acetic acid1500558-49-5

Contains an aminoethyl group (

).[2][3][4][5]

NMR Differentiation Strategy:

  • Gabapentin: The aminomethyl protons appear as a singlet (or tightly coupled AB system) around

    
     3.0 ppm.
    
  • Impurity G: The aminoethyl group introduces two distinct triplet-like multiplets. The additional methylene group shifts the connectivity, allowing quantification even in the presence of excess API by integrating the unique

    
    -methylene signal of the ethyl chain.
    

Strategic Method Design

Solvent Selection: Deuterium Oxide ( )
  • Reasoning: Gabapentin is zwitterionic. Organic solvents like DMSO-

    
     can lead to peak broadening due to exchangeable protons (NH/OH) and viscosity-induced line broadening. 
    
    
    
    ensures sharp signals, suppresses exchangeable protons (simplifying the spectrum), and mimics physiological pH conditions where the zwitterion is stable.
  • pH Adjustment: No buffer is usually required, but adding a trace of NaOD or DCl can shift peaks if overlap occurs. For this protocol, we use neutral

    
    .
    
Internal Standard (IS) Selection: Maleic Acid
  • Selection Criteria: The IS must have non-overlapping signals with both the API and the impurity, high purity, and stability in solution.

  • Choice: Maleic Acid (

    
     6.3 ppm, singlet).
    
    • Why? The aliphatic region (1.0–3.5 ppm) is crowded with Gabapentin signals. The aromatic region is empty. Maleic acid provides a clean singlet in the alkene region, free from interference.

    • Alternative: Potassium Hydrogen Phthalate (KHP) (

      
       7.5–7.8 ppm) is a viable backup if Maleic Acid interacts with the amine.
      
Acquisition Parameters (The "Expertise" Pillar)
  • Pulse Sequence: zg30 (Bruker) or s2pul (Varian). A 30° pulse angle is preferred over 90° to ensure full relaxation between scans.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    of the longest relaxing proton (usually the IS). Maleic acid
    
    
    in
    
    
    is approx. 4–6 seconds.
    • Setting:30 seconds . (Crucial for <1% error).

  • Spectral Width: 20 ppm (to capture IS and potential satellites).

  • Scans (NS): 64 or 128 (Dependent on impurity concentration; Impurity G at <0.1% requires higher S/N).

Experimental Protocol

Materials
  • Sample: Gabapentin API (approx. 20 mg).

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent, 99.9%+ purity).

  • Solvent: Deuterium Oxide (

    
    ), 99.9 atom% D.
    
  • Equipment: 600 MHz NMR (recommended for sensitivity) or 400 MHz (acceptable with more scans).

Sample Preparation Workflow

SamplePrep Step1 Weigh IS (Maleic Acid) ~5.0 mg (±0.01 mg) Step3 Dissolve in D2O (600 µL) Step1->Step3 Step2 Weigh Analyte (Gabapentin Sample) ~20.0 mg (±0.01 mg) Step2->Step3 Step4 Vortex Mix (Ensure homogeneity) Step3->Step4 Step5 Transfer to 5mm NMR Tube Step4->Step5 Step6 Acquisition (d1 = 30s) Step5->Step6

Figure 1: Gravimetric sample preparation workflow ensuring traceability.

Acquisition Steps
  • Lock & Shim: Lock on

    
    . Perform gradient shimming to achieve a linewidth < 0.5 Hz (measured at the IS peak).
    
  • Pulse Calibration: Determine P1 (90° pulse) for the specific sample to ensure accurate excitation profile.

  • Run: Execute the qNMR sequence with

    
    , 
    
    
    
    .
  • Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase and baseline correct manually (automatic routines often fail at the base of large API peaks).

Data Analysis & Calculation

Signal Integration
  • Internal Standard (Maleic Acid): Integrate the singlet at

    
     6.3 ppm. Set integral value to correspond to 2 protons (or normalize to 100).
    
  • Impurity G (Target): Integrate the triplet at approx

    
     2.85 ppm  (corresponding to the 
    
    
    
    group of the ethyl chain). Note: Verify exact shift by spiking if necessary, as pH can cause slight migration.
  • Gabapentin (API): Integrate the singlet at

    
     3.00 ppm (aminomethyl) if relative % is needed, but for absolute assay, rely on the IS.
    
Calculation Formula

Calculate the mass percentage (


) of Impurity G using the fundamental qNMR equation:


Where:

  • 
    : Integral area.
    
  • 
    : Number of protons (IS = 2; Impurity G = 2 for the methylene group).
    
  • 
    : Molar Mass (Impurity G = 185.26  g/mol ; Maleic Acid = 116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    

Validation Parameters (Self-Validating System)

To ensure the trustworthiness of the results, perform the following checks:

ParameterAcceptance CriteriaExperimental Check
Specificity Baseline resolution (

) between Impurity G and Gabapentin signals.
Inspect the region 2.8–3.1 ppm. If overlap occurs, calculate using deconvolution software (e.g., Mnova GSD).
Linearity

Prepare 3 concentrations of Impurity G (spiked) ranging from LOQ to 150% of target limit.
Relaxation (

)

Run an Inversion Recovery experiment. If

of IS is 5s,

must be >25s.
S/N Ratio

for Quantitation
Ensure the Impurity G signal height is at least 150x the noise level for accurate integration.
Decision Tree for Troubleshooting Overlap

Troubleshooting Start Check Signal Separation (2.8 - 3.1 ppm) Decision Is Resolution > 1.5? Start->Decision Proceed Proceed with Standard Integration Decision->Proceed Yes Overlap Overlap Detected Decision->Overlap No Action1 Use Global Spectral Deconvolution (GSD) Overlap->Action1 Action2 Change pH (Add NaOD) to shift resonances Action1->Action2 If fails

Figure 2: Logical decision tree for handling spectral overlap between API and Impurity G.

References

  • European Pharmacopoeia (Ph. Eur.) . Gabapentin Monograph 2173. 11th Edition. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • Bhat, R., et al. (2021).[1] Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1656. (Demonstrates qNMR principles for Gabapentin impurities).

  • LGC Standards . Gabapentin Impurity G Reference Standard Data Sheet. (Confirming structure as [1-(2-Aminoethyl)cyclohexyl]acetic acid).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase pH for Gabapentin Impurity G separation

Technical Support Center: Optimizing Mobile Phase pH for Gabapentin Impurity G Separation Topic: Method Development & Troubleshooting Guide Target Audience: Analytical Chemists, QC Researchers, Drug Development Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Mobile Phase pH for Gabapentin Impurity G Separation

Topic: Method Development & Troubleshooting Guide Target Audience: Analytical Chemists, QC Researchers, Drug Development Scientists Last Updated: February 14, 2026

Introduction: The "Homolog Challenge"

Welcome to the technical support hub for Gabapentin analysis. This guide specifically addresses the separation of Gabapentin from its structural homolog, Impurity G (EP standard).

The Core Challenge: Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) and Impurity G (1-(2-aminoethyl)cyclohexaneacetic acid) differ by only a single methylene (-CH


-) group. Both are zwitterionic molecules with nearly identical pKa values. Because their ionization profiles overlap almost perfectly, mobile phase pH  becomes the single most critical variable in controlling their retention and resolution on Reversed-Phase (RP) columns.

Module 1: Understanding the Chemistry (The "Why")

Q1: Why is Gabapentin separation so sensitive to mobile phase pH? A: Gabapentin is a zwitterion with two key ionization constants:

  • pKa

    
     ≈ 3.7  (Carboxylic Acid)[1]
    
  • pKa

    
     ≈ 10.7  (Primary Amine)
    

The molecule’s net charge changes dramatically across the pH scale:

  • pH < 2.0: Carboxylic acid is protonated (neutral); Amine is protonated (+). Net Charge: +1 .

  • pH 4.0 – 8.0: Carboxylic acid is deprotonated (-); Amine is protonated (+). Net Charge: 0 (Zwitterion) .

Impact: If you operate near pH 3.7 , you are in the "Buffer Transition Zone." Small fluctuations in pH (e.g., ±0.1) will significantly alter the ratio of cationic to zwitterionic species, causing retention time shifts and peak splitting.

Q2: How does Impurity G behave differently? A: Impurity G contains an ethyl-amine side chain compared to Gabapentin's methyl-amine.

  • Hydrophobicity: The extra -CH

    
    - group makes Impurity G slightly more hydrophobic . On a C18 column, it should theoretically elute after Gabapentin.
    
  • pKa Similarity: The distance of the amine from the cyclohexane ring slightly alters the pKa, but not enough to create a distinct "ionization window." You cannot separate them based on pKa differences alone; you must optimize pH to maximize the hydrophobic selectivity of the stationary phase.

Module 2: Optimization Protocol

Q3: What is the optimal pH window for this separation? A: We recommend pH 2.0 – 2.5 (Acidic Mode) for the most robust separation.

Reasoning:

  • Charge Stability: At pH 2.2, both compounds are fully protonated (+1). This eliminates the risk of "partial ionization" seen near pKa 3.7.

  • Silanol Suppression: Low pH suppresses the ionization of residual silanols on the silica column, reducing "secondary interactions" that cause peak tailing for amine-containing drugs like Gabapentin.

  • Mechanism: In the cationic state (+1), the separation is driven purely by the hydrophobic interaction of the alkyl chains with the C18 ligand. Impurity G's extra methylene group provides better resolution in this mode.

Experimental Workflow: Buffer Selection

ParameterRecommendationRationale
Buffer Type Phosphate or PerchlorateHigh buffering capacity at low pH. Perchlorate (ClO

) is a chaotic anion that improves peak shape for amines.
Concentration 10 – 25 mMSufficient to mask silanols without precipitating in high organic content.
pH Target 2.2 ± 0.1 Ensures 99%+ of the carboxylic acid is protonated.
Column C18 or C8 (End-capped)C8 often provides sharper peaks for polar zwitterions; C18 provides max retention.

Q4: Can I use pH 6.0 (Zwitterionic Mode)? A: Yes, but it is riskier. At pH 6.0, the compounds are zwitterions (net neutral). They are very polar and may elute near the void volume (


) on a standard C18 column, leading to poor resolution from solvent fronts. If you must use neutral pH, consider a HILIC  column or a specialized "Polar-Embedded" C18 column to retain the zwitterions.

Module 3: Visualization of Separation Logic

The following diagram illustrates the decision process for selecting the mobile phase pH based on the desired separation mechanism.

Gabapentin_pH_Logic Start Start: Gabapentin & Impurity G Separation Check_pH Select Mobile Phase pH Start->Check_pH pH_Low Acidic (pH 2.0 - 2.5) Check_pH->pH_Low Recommended pH_Med Transition (pH 3.0 - 5.0) Check_pH->pH_Med Avoid pH_Neu Neutral (pH 6.0 - 7.0) Check_pH->pH_Neu Alternative Mech_Low Mechanism: Cation Exchange + Hydrophobic (Species are +1 Cations) pH_Low->Mech_Low Mech_Med Mechanism: Unstable (Mixed Ionization States) pH_Med->Mech_Med Mech_Neu Mechanism: Zwitterionic (Net Charge 0) pH_Neu->Mech_Neu Result_Low Result: Robust Retention Impurity G elutes after Gabapentin Sharp Peaks (Silanols suppressed) Mech_Low->Result_Low Result_Med Result: Poor Reproducibility Split Peaks & Drifting RT Mech_Med->Result_Med Result_Neu Result: Low Retention Elution near Void Volume Requires HILIC or Aqueous C18 Mech_Neu->Result_Neu

Caption: Decision tree for mobile phase pH selection, highlighting the stability of Acidic Mode (pH 2.0-2.5) versus the instability of the pKa transition zone.

Module 4: Troubleshooting Guide

Issue 1: Peak Tailing (Tailing Factor > 1.5)

  • Probable Cause: Interaction between the positively charged amine group of Gabapentin and residual silanol groups (Si-O

    
    ) on the column stationary phase.
    
  • Solution:

    • Lower the pH: Ensure pH is

      
       2.5. At this pH, silanols are protonated (Si-OH) and neutral, preventing ionic interaction.
      
    • Add Modifier: Add 1-5 mM Triethylamine (TEA) or use a buffer with a "chaotropic" salt like Sodium Perchlorate (NaClO

      
      ), which disrupts these interactions.
      
    • Check Column: Switch to a highly end-capped C18 column (e.g., "Base Deactivated" or "BDS").

Issue 2: Loss of Resolution between Gabapentin and Impurity G

  • Probable Cause: pH drift. If the pH rises even slightly towards 3.0, the carboxylic acid begins to ionize. Since Gabapentin and Impurity G have slightly different solvation shells, their effective pKa shifts might differ, causing peaks to merge.

  • Solution:

    • Buffer Capacity: Ensure you are using a buffered mobile phase (Phosphate), not just acid-adjusted water.

    • Verify pH: Measure pH of the aqueous portion before adding organic solvent. Adding organic solvent (Methanol/ACN) changes the apparent pH (

      
      pH).
      

Issue 3: Baseline Drift / Low Sensitivity

  • Probable Cause: Gabapentin has weak UV absorbance (detectable only at < 215 nm). Impurity G is also chromophore-deficient.[2]

  • Solution:

    • Detection: Use UV at 210 nm or, ideally, a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector for better sensitivity.

    • Mobile Phase Transparency: Use Phosphoric acid or Phosphate buffer. Avoid Acetate or Formate buffers if detecting at < 215 nm, as they have high UV cutoffs.

Module 5: System Suitability & Validation

To ensure your method is performing correctly, adopt these acceptance criteria derived from standard pharmacopeial practices (USP/EP).

ParameterAcceptance CriteriaNotes
Resolution (

)
NLT 2.0Between Gabapentin and Impurity G.
Tailing Factor (

)
NMT 1.5Indicates minimized silanol interaction.
% RSD (Area) NMT 2.0%For 6 replicate injections.[3]
Plate Count (

)
NLT 5,000Indicates good column efficiency.

References

  • European Pharmacopoeia (Ph.[2][4] Eur.) . Gabapentin Monograph: Impurities. (Standard defining Impurity G structure).

    • [Source: Ph.[2] Eur. Online (Login Required)]([Link])

  • United States Pharmacopeia (USP). Gabapentin: Related Compounds.

  • Thermo Fisher Scientific. Impurity analysis of gabapentin by HPLC-UV-CAD. (Application note detailing the separation of chromophore-deficient impurities).

  • National Institutes of Health (NIH). Development and Validation of a New HPLC Method for the Determination of Gabapentin. (Discusses pH 6.2 vs pH 2.0 effects).

  • BenchChem. Improving peak shape and resolution for Gabapentin chromatography.

Sources

Optimization

Preventing degradation of 2-[1-(2-aminoethyl)cyclohexyl]acetic acid standards

Topic: Preventing Degradation of 2-[1-(2-aminoethyl)cyclohexyl]acetic acid (Gabapentin) Introduction Welcome to the technical support center. You are likely here because you are observing inconsistencies in your Gabapent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of 2-[1-(2-aminoethyl)cyclohexyl]acetic acid (Gabapentin)

Introduction

Welcome to the technical support center. You are likely here because you are observing inconsistencies in your Gabapentin standards—extra peaks in your chromatograms, shifting retention times, or assay values dropping below 98%.

The compound 2-[1-(2-aminoethyl)cyclohexyl]acetic acid (Gabapentin) presents a unique stability challenge. Unlike many small molecules that degrade via oxidation or hydrolysis, Gabapentin’s primary degradation pathway is intramolecular cyclization (lactamization) . This reaction is thermodynamically driven and kinetically accelerated by specific solution conditions that are often overlooked in standard laboratory workflows.

This guide provides a self-validating framework to maintain the integrity of your reference materials.

Module 1: The Chemistry of Degradation

To prevent degradation, you must understand the mechanism. Gabapentin is a


-amino acid.[[“]] In its linear form, the amine group and the carboxylic acid are spatially proximate. Under stress (heat, acidic pH, or solution-state entropy), the amine nucleophilically attacks the carbonyl carbon, expelling water to form Gabapentin Lactam  (3,3-pentamethylene-4-butyrolactam).
Visualizing the Pathway

The following diagram illustrates the degradation mechanism and the critical control points (pH and Temperature) that influence the reaction rate.

GabapentinDegradation cluster_controls Catalysts & Accelerators Gaba Gabapentin (Linear) (Zwitterionic Form) Transition Transition State (Nucleophilic Attack) Gaba->Transition Activation Energy (Heat/Acid) Lactam Gabapentin Lactam (Cyclic Impurity) Transition->Lactam Dehydration Water H2O (Byproduct) Transition->Water Acid Acidic pH (< 4.0) Acid->Transition Catalyzes Heat Temp > 25°C Heat->Transition Accelerates

Caption: Figure 1. The intramolecular lactamization pathway of Gabapentin.[2][3][4][5] Acidic conditions protonate the carbonyl, increasing electrophilicity and accelerating cyclization.

Module 2: Storage & Handling Protocols

This section defines the "Gold Standard" for handling. Deviating from these parameters introduces kinetic energy that surmounts the activation barrier for lactamization.

Solid State Storage

While solid Gabapentin is relatively stable, mechanical stress (milling) or high humidity can induce crystal disorder, accelerating degradation.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Container: Tightly sealed, amber glass vial.

  • Desiccation: Mandatory. Moisture can facilitate surface-layer lactamization.

Solution Preparation (The Critical Zone)

Crucial Insight: Gabapentin is a zwitterion. Its stability is pH-dependent.[[“]] The rate of lactamization is lowest near neutral pH (pH 6.0–7.0) and increases significantly in acidic environments.

Common Mistake: Dissolving the standard in the HPLC mobile phase (often acidic phosphate buffer) and storing it in the autosampler. Do not do this.

Standard Preparation Protocol
ParameterRecommendationRationale
Diluent Water:Acetonitrile (90:10) Pure organic solvents (methanol) can promote esterification; high water content ensures solubility of the zwitterion.
pH Adjustment None (or adjust to pH 6.0) Avoid acidic diluents (e.g., 0.1% Formic Acid) for storage. Acid catalyzes the lactam formation.
Shelf Life Immediate Use In solution, lactam formation is spontaneous. Inject within 4 hours of preparation.
Autosampler 4°C (Cooled) If a run sequence is long (>4 hours), cooling the autosampler slows the kinetic rate of cyclization.

Module 3: Analytical Troubleshooting (FAQs)

This section addresses specific observations you may encounter during HPLC analysis.

Q1: I see a "Ghost Peak" eluting after my main Gabapentin peak. What is it?

Diagnosis: This is almost certainly Gabapentin Lactam .

  • Mechanism: On a C18 or Cyano column, the Lactam is more hydrophobic than the zwitterionic Gabapentin, resulting in a longer retention time.

  • Verification: Check the Relative Retention Time (RRT). The Lactam typically elutes at an RRT of ~1.2 to 1.5 relative to Gabapentin (depending on the gradient).

  • Corrective Action: Re-prepare the standard in a neutral diluent and inject immediately. If the peak diminishes, it was a solution-stability artifact.

Q2: My standard recovery is consistently 98-99%. Is the purity low?

Diagnosis: Likely in-situ degradation.

  • Analysis: If you prepared the standard 12 hours ago and left it at room temperature, ~1-2% conversion to Lactam is chemically expected.

  • Self-Validating Check: Calculate the "Mass Balance." Sum the area of the Gabapentin peak + the Lactam peak (corrected for response factor). If the sum equals your expected total area, the issue is conversion, not weighing error.

Q3: Can I use Methanol as a co-solvent?

Recommendation: Proceed with caution.

  • Risk: While Gabapentin is soluble in methanol, literature suggests potential for methyl ester formation or accelerated lactamization compared to Acetonitrile/Water mixtures.

  • Best Practice: Use Acetonitrile as the organic modifier for standard preparations.

Q4: The USP Monograph uses a pH 2.2 buffer. Why do you recommend pH 6.0 for storage?

Clarification: There is a difference between Mobile Phase and Diluent .

  • Mobile Phase (pH 2.2): Essential for chromatography to suppress ionization of the carboxylic acid and ensure peak sharpness on the column.

  • Diluent (Storage): Must be neutral (pH ~6.0) to prevent degradation before injection.

  • Workflow: Dissolve in neutral diluent

    
     Inject 
    
    
    
    Column mixes with acidic mobile phase. The time on-column is too short for significant degradation to occur.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose standard stability issues.

Troubleshooting Start Issue: Extra Peak or Low Assay CheckTime Time since prep > 4 hours? Start->CheckTime CheckTemp Stored at Room Temp? CheckTime->CheckTemp Yes CheckPH Diluent pH < 4.0? CheckTime->CheckPH No ActionReprep Action: Reprep Fresh (Inject immediately) CheckTemp->ActionReprep Yes (Confirm) ActionCool Action: Enable Autosampler Cooling (4°C) CheckTemp->ActionCool Yes CheckPH->ActionReprep No (Unknown cause) ActionBuffer Action: Change Diluent to Water:ACN (Neutral) CheckPH->ActionBuffer Yes

Caption: Figure 2. Decision matrix for diagnosing Gabapentin standard instability.

References

  • United States Pharmacopeia (USP).Gabapentin Monograph: Related Compounds. USP-NF. (Standard reference for Lactam limits and RRT).
  • Zong, Z., et al. (2012). Kinetic model for solid-state degradation of gabapentin.[3] Journal of Pharmaceutical Sciences.[3]

  • Thermo Fisher Scientific. Impurity analysis of gabapentin by HPLC-UV-CAD. Application Note.

  • Gupta, A., et al. (2008).Chemical stability of gabapentin in aqueous solutions. (Establishes pH 6.0 as the region of maximum stability).
  • Vertex AI Search.Gabapentin Degradation Mechanisms and HPLC Methodologies.

Sources

Troubleshooting

Technical Support Center: Column Selection for Polar Amino Acid Impurity Separation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating polar amino acid impurities.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating polar amino acid impurities. Here, we move beyond generic advice to provide in-depth, field-proven insights into column selection and troubleshooting. Our goal is to empower you with the knowledge to make informed decisions, optimize your separations, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when planning for the separation of polar amino acid impurities.

Q1: Why is separating polar amino acid impurities so challenging?

A1: The primary challenge lies in achieving adequate retention on traditional reversed-phase (RP) columns. Polar compounds, including amino acids and their impurities, have a high affinity for the polar mobile phase and weak interaction with the nonpolar stationary phase, leading to poor retention and co-elution with the solvent front.[1][2][3][4] Furthermore, amino acids are zwitterionic, meaning their charge state is highly dependent on the mobile phase pH.[5][6] This can lead to complex retention behavior and poor peak shapes if not properly controlled.

Q2: What are the main chromatographic modes I should consider for this type of separation?

A2: For polar amino acid impurities, the most effective chromatographic modes are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a go-to technique for retaining and separating highly polar compounds. It utilizes a polar stationary phase and a high-organic, low-aqueous mobile phase.[1][7][8][9]

  • Ion-Exchange Chromatography (IEC): Considered a "gold standard" for amino acid analysis due to its high reproducibility, IEC separates molecules based on their net charge.[5][10][11]

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange or HILIC characteristics, offering unique selectivity and the ability to retain a wide range of analytes, from polar to nonpolar, in a single run.[1][12][13][14]

  • Chiral Chromatography: Essential when the impurity is an enantiomer of the main amino acid component.[15][16]

Q3: Do I always need to derivatize my amino acid samples?

A3: Not necessarily. While derivatization was traditionally required to improve retention on RP columns and enhance UV or fluorescence detection, modern techniques like HILIC and mixed-mode chromatography, especially when coupled with mass spectrometry (MS), often allow for the direct analysis of underivatized amino acids.[8][17][18] Avoiding derivatization simplifies sample preparation, reduces potential sources of error, and saves time.[18]

Q4: What is the best detection method for underivatized amino acid impurities?

A4: Mass spectrometry (MS) is the preferred method. It offers high sensitivity and selectivity, allowing for the accurate quantification of impurities even if they are not fully resolved chromatographically.[8][18] For labs without MS, Evaporative Light Scattering Detection (ELSD) can be an alternative, as it does not require a chromophore, but it requires volatile mobile phases.[15]

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to resolving common issues encountered during method development and execution.

Issue 1: Poor Retention of Polar Impurities (Eluting at or Near the Void Volume)
  • Probable Cause: The chosen stationary phase lacks sufficient retention mechanisms for highly polar analytes. This is a classic issue with standard C18 reversed-phase columns.[4]

  • Solution Workflow:

    • Switch to a More Appropriate Column Chemistry:

      • HILIC Columns: This should be your first consideration. HILIC stationary phases (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functionalities) are designed to retain polar compounds.[1][8][9] The separation mechanism involves partitioning the analyte between a high-organic mobile phase and a water-enriched layer on the stationary phase surface.[8]

      • Mixed-Mode Columns: If your sample contains a mix of polar and nonpolar impurities, an MMC column can provide the necessary multimodal retention.[12][13][19] These columns can offer reversed-phase, ion-exchange, and/or HILIC selectivity simultaneously.[13]

    • Optimize the Mobile Phase (for HILIC):

      • Increase Acetonitrile Content: In HILIC, retention increases with a higher proportion of the organic solvent (typically acetonitrile) in the mobile phase.[1] Start with a high percentage (e.g., >80%) and create a gradient with an increasing aqueous component.

      • Adjust Buffer Concentration: The ionic strength of the mobile phase buffer is a critical parameter. Increasing the buffer concentration (e.g., ammonium formate or acetate) can influence the thickness of the water layer on the stationary phase and affect retention.[20] Optimal concentrations are often found between 10-20 mM.[8][18]

    dot graph TD { A[Start: Poor Retention] --> B{Is the column a standard C18?}; B -- Yes --> C[Switch to HILIC or Mixed-Mode Column]; B -- No --> D{Is the mobile phase optimized?}; C --> G[Re-evaluate]; D -- No --> E[Adjust Organic % & Buffer Concentration]; D -- Yes --> F[Consider a different HILIC phase or MMC ligand]; E --> G; F --> G; }

    Caption: Decision workflow for poor impurity retention.

Issue 2: Poor Peak Shape (Tailing or Fronting)
  • Probable Cause: Secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase. For charged analytes, an inappropriate mobile phase pH can also be a major cause.[6]

  • Solution Workflow:

    • Control Mobile Phase pH: Amino acids have ionizable amino and carboxylic acid groups. The mobile phase pH must be controlled with a buffer to ensure a consistent charge state. A pH 2-3 units away from the analyte's isoelectric point (pI) is a good starting point to ensure it is fully protonated or deprotonated. For zwitterionic HILIC columns, optimizing pH is crucial for achieving good peak shape.[9]

    • Adjust Buffer Strength: In both IEC and HILIC, the salt concentration of the buffer plays a key role. In HILIC, higher salt concentrations can improve peak shape by minimizing undesirable ionic interactions with the stationary phase.[21] In IEC, a salt gradient is the primary means of elution.[5][10]

    • Check Sample Solvent: The sample should be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase. Injecting a sample in a much stronger solvent can cause significant peak distortion.[22]

Issue 3: Co-elution of Structurally Similar Impurities (e.g., Isomers)
  • Probable Cause: The chromatographic system lacks the necessary selectivity to differentiate between molecules with very similar physicochemical properties. This is common for isomers like leucine and isoleucine.

  • Solution Workflow:

    • Employ a High-Selectivity Column:

      • Specialized HILIC Phases: Certain HILIC phases, such as those with zwitterionic or penta-hydroxy functionalities, have demonstrated success in separating challenging isobaric amino acids like leucine and isoleucine.[9]

      • Chiral Columns: If the co-eluting impurity is a stereoisomer (enantiomer or diastereomer), a chiral stationary phase (CSP) is mandatory.[15][23] Macrocyclic glycopeptide-based CSPs (like those with teicoplanin) are particularly effective for underivatized amino acids.[16]

    • Fine-Tune Method Parameters:

      • Optimize Temperature: Adjusting the column temperature can alter selectivity. A systematic study (e.g., from 25°C to 40°C) can reveal an optimal temperature for resolving the critical pair.[6]

      • Modify Gradient Slope: A shallower gradient during the elution of the critical pair can significantly improve resolution.[6]

    dot graph TD { A[Start: Co-elution of Isomers] --> B{Is the impurity a stereoisomer?}; B -- Yes --> C[Use a Chiral Stationary Phase (CSP)]; B -- No --> D[Try a High-Selectivity HILIC or Mixed-Mode Column]; C --> G[Optimize Mobile Phase & Temperature]; D --> E{Is resolution improving?}; E -- No --> F[Modify Gradient Slope (make it shallower)]; E -- Yes --> H[Method Optimized]; F --> G; G --> H; }

    Caption: Strategy for resolving isomeric impurities.

Section 3: Column Selection Guide & Protocols

This section provides a comparative overview of recommended column types and a starting protocol for method development.

Comparative Table of Column Chemistries
Column TypePrimary Retention MechanismBest ForKey AdvantagesLimitations
HILIC Partitioning into an adsorbed water layerHighly polar and hydrophilic impurities.[7][8]Excellent retention of polar compounds without derivatization; MS-friendly mobile phases.[9][18]Sensitive to mobile phase water content; longer equilibration times.
Ion-Exchange (IEC) Electrostatic interactionCharged impurities; separating acidic, basic, and neutral amino acids.[5][10]Highly reproducible; robust against matrix effects.[11]Often requires salt gradients which can be less MS-friendly; may require post-column derivatization for non-MS detection.[24]
Mixed-Mode (MMC) Combination of RP, IEX, and/or HILICComplex samples with impurities of varying polarity.[12][14]Unique selectivity; can separate polar and nonpolar compounds in one run.[13]Method development can be more complex due to multiple interaction modes.[1]
Chiral Enantioselective interactionsEnantiomeric impurities.[15]The only way to separate enantiomers.Specific to chiral separations; may not resolve other impurities.
Experimental Protocol: HILIC Method Development for Polar Impurity Screening

This protocol provides a robust starting point for separating unknown polar amino acid impurities.

1. Column and Hardware:

  • Column: Start with a HILIC column with a zwitterionic stationary phase (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[9] Dimensions: 2.1 x 100 mm, 2.7 µm.

  • LC System: An HPLC or UHPLC system compatible with MS detection.

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.0 min: 90% B

    • 10.0 min: 60% B

    • 10.1 min: 90% B

    • 15.0 min: 90% B (re-equilibration)

4. Sample Preparation:

  • Dilute the sample in a mixture that matches the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to prevent peak distortion.[17] If the sample contains high protein content, perform a protein precipitation step by adding 3-4 parts of cold acetonitrile, vortexing, and centrifuging.[17]

5. Detection:

  • Detector: Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as most amino acids are readily protonated at low pH.[8]

  • Acquisition: Scan mode for initial screening to identify impurity m/z values, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

Rationale for Choices:

  • The zwitterionic HILIC phase offers excellent retention for a broad range of polar compounds and has shown good selectivity for amino acids.[9]

  • Ammonium formate is a volatile salt, making it fully compatible with MS detection.[8]

  • A pH of 3.0 ensures that the carboxylic acid groups are mostly protonated and amino groups are positively charged, leading to consistent retention behavior and good ESI+ response.[18]

  • The gradient starts with high organic content to ensure retention of even very polar impurities and gradually increases the aqueous portion to elute them.

References

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Available at: [Link]

  • hilic-lc/ms method for non-derivatized amino acid analysis in spent media. Agilent Technologies. Available at: [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available at: [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Mixed-Mode Chromatography. ResearchGate. Available at: [Link]

  • Trace analysis in chiral separation of selected amino enantiomers. PubMed. Available at: [Link]

  • What is mixed-mode resin? The definitive guide to 2025. Bestchrom. Available at: [Link]

  • Principles of Ion Exchange Chromatography. Phenomenex. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. CHIRAL TECHNOLOGIES EUROPE. Available at: [Link]

  • Separation and Detection of Amino Acids. University of Guelph. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Exploring the Polarity of Amino Acids With Thin layer Chromatography. IMSA Digital Commons. Available at: [Link]

  • Separation and Refining of Amino acids. MITSUBISHI CHEMICAL CORPORATION. Available at: [Link]

  • Improving impurities clearance by amino acids addition to buffer solutions for chromatographic purifications of monoclonal antibodies. PubMed. Available at: [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]

  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. ScienceDirect. Available at: [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. PMC. Available at: [Link]

  • Concise Separation Columns for Amino Acid Analysis. Chrom Tech. Available at: [Link]

  • Separation Theory. Chemistry LibreTexts. Available at: [Link]

  • Separation of an Amino Acid Mixture Using a Luna™ Omega Polar C18 Column. Phenomenex. Available at: [Link]

  • Advice sought:Polar GC columns for separation of amino acids. Chromatography Forum. Available at: [Link]

  • Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. LCGC International. Available at: [Link]

  • HPLC Troubleshooting Guide. Vydac. Available at: [Link]

  • Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to USP and EP Methods for Gabapentin Impurity Profiling

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like gabapentin is paramount. Gabapentin, an anticonvulsant and analgesic, is susceptible t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like gabapentin is paramount. Gabapentin, an anticonvulsant and analgesic, is susceptible to the formation of various impurities during its synthesis and storage.[1] The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide standardized methods for the control of these impurities. This guide offers an in-depth technical comparison of the current USP and EP monograph methods for gabapentin impurity profiling, supported by available experimental data and procedural insights.

The Critical Role of Impurity Profiling in Gabapentin Quality Control

The presence of impurities in a drug substance can impact its safety and efficacy. Therefore, robust analytical methods are essential for their detection and quantification. Both the USP and EP have established stringent requirements for controlling impurities in gabapentin. Understanding the nuances of each pharmacopeial method is crucial for laboratories involved in the quality control of gabapentin and for ensuring global regulatory compliance.

An Overview of USP and EP Methodologies

The USP and EP monographs for gabapentin outline high-performance liquid chromatography (HPLC) methods for the separation and quantification of related substances. While both aim to ensure the quality of the drug substance, they employ distinct chromatographic conditions, leading to differences in performance and impurity profiles.

A key challenge in gabapentin analysis is that the parent molecule and several of its impurities lack a significant UV chromophore, which can complicate detection and reduce sensitivity when using UV-based detectors.[2] This has led to the development of alternative and modified methods to enhance detection, such as the use of charged aerosol detection (CAD).[3]

Comparative Analysis of Chromatographic Conditions

The fundamental differences between the USP and EP methods lie in their chromatographic parameters. The following table provides a side-by-side comparison of the key aspects of each method.

ParameterUSP Method (Related Compounds)EP Method (Related Substances)
Column L1 packing (C18), 4.6 mm x 25 cm, 5 µmOctadecylsilyl silica gel for chromatography R (C18), 4.6 mm x 25 cm, 5 µm
Mobile Phase Early Eluting Impurities: Gradient of Solution A and Solution B. Solution A: 1.2 g/L monobasic potassium phosphate in water, pH 6.9 with 5N KOH, mixed with acetonitrile (940:60). Solution B: 1.2 g/L monobasic potassium phosphate in water, pH 6.9 with 5N KOH, mixed with acetonitrile (700:300). Late Eluting Impurities: Isocratic mixture of Buffer solution, acetonitrile, and methanol (35:35:30). Buffer: Phosphoric acid adjusted to pH 2.0.Isocratic mixture of acetonitrile and a buffer solution (24:76 v/v). Buffer: 0.58 g/L ammonium dihydrogen phosphate and 1.83 g/L sodium perchlorate in water, pH 1.8 with perchloric acid.
Flow Rate 1.0 mL/min (Late Eluting Impurities)1.0 mL/min
Detection UV at 215 nm (Early Eluting Impurities)UV at 215 nm
Column Temp. 40°C (Late Eluting Impurities)40°C
Injection Vol. 20 µL (Late Eluting Impurities)20 µL
Run Time Not explicitly stated, but typically around 30 minutes for late eluting impurities.Approximately 4 times the retention time of gabapentin (around 20 minutes).[4]

Performance Comparison: Resolution, Sensitivity, and Efficiency

While a direct head-to-head study under identical conditions is not publicly available, we can infer performance characteristics from published application notes and pharmacopeial system suitability requirements.

Performance MetricUSP MethodEP Method
Resolution The resolution between gabapentin related compound A and gabapentin related compound B must be not less than 2.3.The monograph specifies system suitability tests, but a specific resolution value between key impurities is not explicitly stated in the available public information.
Sensitivity (LOD/LOQ) The USP monograph focuses on quantification limits through standard solutions.For related substances A, B, D, and E, the Limit of Detection (LOD) ranged from 0.52 to 2.0 µg/mL and the Limit of Quantification (LOQ) was 1.58 to 6.06 µg/mL in one study.[4]
Key Impurities Controlled Gabapentin Related Compound A, Gabapentin Related Compound B, Gabapentin Related Compound D, and other early and late eluting impurities.Gabapentin Impurity A, Impurity B, Impurity C, Impurity D, and other related substances.

Experimental Protocols

Below are the detailed step-by-step methodologies for performing impurity profiling of gabapentin according to the USP and EP monographs.

USP Method: Related Compounds

This procedure is divided into the analysis of early and late eluting impurities.

Early Eluting Impurities

  • Mobile Phase Preparation:

    • Solution A: Dissolve 1.2 g of monobasic potassium phosphate in 940 mL of water. Adjust the pH to 6.9 with a 5 N potassium hydroxide solution. Add 60 mL of acetonitrile and mix.

    • Solution B: Dissolve 1.2 g of monobasic potassium phosphate in 700 mL of water. Adjust the pH to 6.9 with a 5 N potassium hydroxide solution. Add 300 mL of acetonitrile and mix.

  • Standard Solution Preparation: Prepare a solution containing known concentrations of USP Gabapentin RS and USP Gabapentin Related Compound A RS in the Diluent.

  • Sample Solution Preparation: Prepare a solution of the gabapentin sample in the Diluent.

  • Chromatographic System: Use an HPLC system with a C18 column (4.6 mm x 25 cm, 5 µm) and a UV detector set at 215 nm.

  • Procedure: Inject the standard and sample solutions and run a gradient elution as specified in the monograph.

Late Eluting Impurities

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of a buffer solution (phosphoric acid adjusted to pH 2.0), acetonitrile, and methanol in a ratio of 35:35:30.

  • System Suitability Solution: Prepare a solution containing USP Gabapentin RS, USP Gabapentin Related Compound A RS, and USP Gabapentin Related Compound B RS.

  • Standard Solution: Prepare a solution of USP Gabapentin Related Compound D RS.

  • Test Solution: Use the assay preparation of the gabapentin sample.

  • Chromatographic System: Use an HPLC system with a C18 column (4.6 mm x 25 cm, 5 µm), a column temperature of 40°C, a flow rate of 1.0 mL/min, and a UV detector set at 215 nm.

  • Procedure: Inject the solutions and record the chromatograms. The resolution between gabapentin related compound A and gabapentin related compound B should be at least 2.3.

EP Method: Related Substances
  • Buffer Solution Preparation: Dissolve 0.58 g of ammonium dihydrogen phosphate and 1.83 g of sodium perchlorate in 950 mL of water. Adjust the pH to 1.8 with perchloric acid and dilute to 1000 mL with water.[4]

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and the buffer solution in a 24:76 (v/v) ratio.

  • Reference Solution (for system suitability): Prepare a solution containing Gabapentin CRS and Gabapentin impurity A CRS.

  • Test Solution: Dissolve the gabapentin sample in the diluent as specified in the monograph.

  • Chromatographic System: Use an HPLC system with a C18 column (4.6 mm x 25 cm, 5 µm), a column temperature of 40°C, a flow rate of 1.0 mL/min, and a UV detector set at 215 nm.[4]

  • Procedure: Inject the solutions and record the chromatograms for a run time of about four times the retention time of gabapentin.[4]

Visualizing the Experimental Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the USP and EP methods.

USP_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis USP_MP Prepare Mobile Phases (Early & Late Eluting) USP_Inject Inject into HPLC System USP_MP->USP_Inject USP_Sample Prepare Sample & Standard Solutions USP_Sample->USP_Inject USP_Run Run Gradient (Early) or Isocratic (Late) Method USP_Inject->USP_Run USP_Detect UV Detection at 215 nm USP_Run->USP_Detect USP_Analyze Analyze Chromatograms USP_Detect->USP_Analyze USP_SST Verify System Suitability (Resolution ≥ 2.3) USP_Analyze->USP_SST USP_Quant Quantify Impurities USP_SST->USP_Quant

Caption: USP Method Workflow for Gabapentin Impurity Profiling.

EP_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis EP_MP Prepare Isocratic Mobile Phase EP_Inject Inject into HPLC System EP_MP->EP_Inject EP_Sample Prepare Sample & Reference Solutions EP_Sample->EP_Inject EP_Run Isocratic Elution EP_Inject->EP_Run EP_Detect UV Detection at 215 nm EP_Run->EP_Detect EP_Analyze Analyze Chromatograms EP_Detect->EP_Analyze EP_SST Verify System Suitability EP_Analyze->EP_SST EP_Quant Quantify Impurities EP_SST->EP_Quant

Caption: EP Method Workflow for Gabapentin Impurity Profiling.

Conclusion: Choosing the Appropriate Method

Both the USP and EP provide robust and reliable methods for the control of impurities in gabapentin. The choice of method will primarily depend on the regulatory requirements of the target market for the pharmaceutical product.

The USP method employs both gradient and isocratic elution for early and late eluting impurities, respectively, which may offer better resolution for a wider range of impurities. The system suitability requirement of a minimum resolution between two key impurities provides a clear performance benchmark.

The EP method utilizes a simpler isocratic elution, which can lead to shorter run times and is often easier to implement and transfer between laboratories.[4]

Ultimately, a thorough understanding of the impurity profile of a specific gabapentin manufacturing process is crucial. Forced degradation studies can help identify potential impurities and inform the selection of the most appropriate analytical method for routine quality control.[3] For challenging separations or when higher sensitivity is required, exploring alternative detection methods like CAD in conjunction with the established pharmacopeial methods may be beneficial.[3]

References

  • SynThink. Gabapentin EP Impurities & USP Related Compounds. SynThink. Accessed February 14, 2026. [Link].

  • U.S. Pharmacopeia. Gabapentin. USP-NF. Accessed February 14, 2026. [Link].

  • Thermo Fisher Scientific. Impurity analysis of gabapentin by HPLC-UV-CAD. European Pharmaceutical Review. November 11, 2021. Accessed February 14, 2026. [Link].

  • Ali, M. M., et al. Validation of an Isocratic HPLC Assay of Gabapentin in Pharmaceutical formulations and Stress test for Stability of Drug Substance. Der Pharmacia Lettre. 2011;3(4):342-350.
  • Ciavarella, A. B., & Gupta, A. Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products. Journal of Pharmaceutical and Biomedical Analysis. 2008;48(3):883-888.
  • USP-NF. Gabapentin Tablets. USP-NF. Accessed February 14, 2026. [Link].

  • USP35-NF30. Gabapentin. 2012.
  • MDPI. Development and Validation of 2-Azaspiro[2][3] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules. 2021;26(6):1678.

  • ResearchGate. Development and validation of a stability-indicating RP-HPLC-CAD method for gabapentin and its related impurities in presence of degradation products. Accessed February 14, 2026. [Link].

  • International Journal of Pharmacy and Biological Sciences. METHOD DEVELOPMENT AND STABILITY STUDIES OF GABAPENTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. Accessed February 14, 2026. [Link].

  • ResearchGate. assessment of the stability of gabapentin under different stress conditions. Accessed February 14, 2026. [Link].

  • ResearchGate. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Accessed February 14, 2026. [Link].

  • IJRAR. Method Development and Validation of Gabapentin, Methyl cobalamin and their degradative products by RP-HPLC. Accessed February 14, 2026. [Link].

  • USP. Gabapentin. Accessed February 14, 2026. [Link].

  • Asian Journal of Research in Chemistry. Development and Validation of RP-HPLC Method of Gabapentin in Pure and Pharmaceutical Formulations. Accessed February 14, 2026. [Link].

  • Scribd. Gabapentin Tablets - British Pharmacopoeia. Accessed February 14, 2026. [Link].

  • USP-NF. Gabapentin Capsules. Accessed February 14, 2026. [Link].

  • USP-NF. Gabapentin. Accessed February 14, 2026. [Link].

  • Google Patents. Stable gabapentin compositions. Accessed February 14, 2026. .

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Comparative

A Guide to Inter-laboratory Comparison of Gabapentin Impurity G Reference Standards

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control Gabapentin is a widely prescribed anticonvulsant and analgesic agent used for treating epilepsy and neuropathic pain.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control

Gabapentin is a widely prescribed anticonvulsant and analgesic agent used for treating epilepsy and neuropathic pain.[1][2] In the manufacturing of any Active Pharmaceutical Ingredient (API), the control of impurities is a paramount concern for ensuring the safety and efficacy of the final drug product. Regulatory bodies like the International Council on Harmonisation (ICH) and national pharmacopeias impose strict limits on these impurities.[3] Gabapentin Impurity G, chemically known as [1-(2-Aminoethyl)cyclohexyl]acetic acid, is one such process-related impurity that must be diligently monitored.[1][2][4][5][6]

The accuracy of impurity quantification hinges directly on the quality of the reference standard used in the analytical testing. A reference standard is a highly purified and well-characterized material used as a benchmark for quantitative analysis.[7] These standards are broadly classified into primary and secondary standards.[7][8]

  • Primary Reference Standards are established without comparison to another standard and are considered to be of the highest purity.[9] Pharmacopoeial standards (e.g., from USP, EP) are primary standards.[10]

  • Secondary (or Working) Standards are qualified against a primary standard and are used for routine laboratory analysis.[7][8][11]

Discrepancies in the quality of reference standards used by different laboratories can lead to significant variability in analytical results. Such inconsistencies can result in out-of-specification (OOS) results, batch rejections, and regulatory challenges. Therefore, an inter-laboratory comparison is an essential exercise to ensure that different testing sites can produce concordant and reliable data.[12][13][14][15]

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Gabapentin Impurity G reference standards. It details a robust study design, a validated analytical method, and a statistical approach for data analysis, designed to ensure the consistency and accuracy of impurity testing across multiple facilities.

Part 1: A Framework for a Robust Inter-laboratory Study

Objective

The primary objective of this study is to evaluate the performance and assess the interchangeability of three different sources of Gabapentin Impurity G reference standards across multiple analytical laboratories. The study aims to identify any systemic bias associated with a particular standard and to establish a consensus on the expected analytical performance.

Causality Behind the Study Design

An effective inter-laboratory study must be meticulously planned to minimize variables other than the reference standards being tested.[13] This is achieved by providing all participating laboratories with a single, homogenous batch of a test sample and a highly detailed, prescriptive analytical protocol. This approach ensures that any significant variation in results can be confidently attributed to the performance of the reference standards themselves or the laboratory's execution, rather than differences in the sample or methodology.

Study Participants and Materials
  • Participating Laboratories: A group of five hypothetical laboratories (Lab A, Lab B, Lab C, Lab D, Lab E) representing a cross-section of typical QC environments (e.g., internal manufacturing QC, contract research organizations) will participate.

  • Test Sample: A single, homogenous batch of Gabapentin API will be spiked with a known concentration (e.g., 0.10% relative to Gabapentin) of a well-characterized Gabapentin Impurity G lot. This sample is then distributed to all participating labs.

  • Reference Standards: Each laboratory will be provided with three different reference standards for Gabapentin Impurity G:

    • Standard A: A commercially available, non-pharmacopeial standard.

    • Standard B: A second commercially available standard from a different supplier.

    • Standard C (Control): A highly characterized in-house primary standard or a pharmacopeial standard (e.g., USP or EP), which will serve as the benchmark.[10][16]

Experimental Workflow

The overall workflow is designed to ensure a standardized approach across all participating sites.

G cluster_0 Study Coordinator cluster_1 Participating Laboratories (N=5) cluster_2 Data Analysis P Prepare & Homogenize Spiked Gabapentin Sample D Distribute Samples & Reference Standards (A, B, C) to Participating Labs P->D R Receive Sample & Standards D->R A Perform HPLC Analysis (Standardized Protocol) R->A Q Quantify Impurity G using Standards A, B, and C A->Q S Submit Raw Data & Calculated Results Q->S C Collect & Collate Data S->C SA Perform Statistical Analysis (Mean, RSD, Z-Scores) C->SA I Interpret Results & Assess Standard Comparability SA->I F Final Comparison Report I->F Generate Final Report

Caption: Overall workflow for the inter-laboratory comparison study.

Part 2: A Validated Analytical Method for Impurity Quantification

To ensure the study's integrity, a single, detailed analytical method must be used by all participants. The choice of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is based on its widespread use and robustness in pharmaceutical analysis.[3][17][18][19] While Gabapentin and some of its impurities lack strong chromophores, detection at low wavelengths like 210 nm is often employed.[17] For higher sensitivity, a Charged Aerosol Detector (CAD) could be used in conjunction with UV, but for this comparison, a standard UV detector is specified for broader applicability.[3][20]

Experimental Protocol: HPLC-UV Analysis

This protocol is designed to be self-validating through the inclusion of rigorous system suitability requirements.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

2. Chromatographic Conditions:

  • Column: Waters C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[18][21]

  • Mobile Phase: Prepare a mixture of Acetonitrile and a pH 6.2 phosphate buffer (8:92, v/v). The buffer can be prepared using potassium dihydrogen phosphate and potassium phosphate dibasic.[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[17]

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Reference Standard Stock Solutions (A, B, C): Accurately weigh about 10 mg of each Gabapentin Impurity G reference standard (A, B, and C) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solutions: Dilute 1.0 mL of each stock solution into separate 100 mL volumetric flasks with the mobile phase to obtain a working concentration of approximately 1.0 µg/mL. This corresponds to the 0.1% level for a 1 mg/mL sample solution.

  • Test Sample Solution: Accurately weigh about 100 mg of the provided spiked Gabapentin sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

4. System Suitability Test (SST):

  • Rationale: The SST is a mandatory check to ensure the chromatographic system is fit for purpose before any samples are analyzed. It validates the system's performance on a given day.[22]

  • Procedure: Inject the working standard solution for Standard C (Control) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD): The RSD of the peak areas for the six replicate injections must be not more than 5.0%.

    • Tailing Factor: The tailing factor for the Gabapentin Impurity G peak must be between 0.8 and 1.5.

    • Theoretical Plates: The column efficiency, measured in theoretical plates, must be greater than 2000.

5. Analytical Procedure:

  • Perform the SST and ensure all criteria are met.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject each of the working standard solutions (A, B, and C) in duplicate.

  • Inject the test sample solution in duplicate.

  • Calculate the amount of Gabapentin Impurity G in the test sample using the peak area response from each respective standard.

Calculation: % Impurity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Part 3: Collation and Statistical Analysis of Results

The analysis of inter-laboratory data requires appropriate statistical methods to compare results meaningfully and identify outliers.[12][23] The primary goal is to assess the agreement between the results obtained using the different standards.

Data Analysis Workflow

G cluster_stats Statistical Evaluation per Standard cluster_perf Laboratory Performance Evaluation RD Raw Data from 5 Labs (Peak Areas for Standards A, B, C and Spiked Sample) CR Calculate % Impurity G for each Standard RD->CR MEAN Calculate Mean Result CR->MEAN CV Establish Consensus Value (Mean from Control Standard C) CR->CV SD Calculate Standard Deviation (SD) MEAN->SD RSD Calculate Relative SD (RSD%) SD->RSD FR Final Comparability Assessment RSD->FR ZS Calculate Z-Scores for Each Lab/Standard Z = (x - X) / σ CV->ZS PO Identify Potential Outliers (|Z| > 2) or Bias ZS->PO PO->FR

Caption: Workflow for the statistical analysis of inter-laboratory data.

Hypothetical Results

The following table summarizes hypothetical data collected from the five laboratories. The true spiked concentration of Impurity G in the sample was 0.10%.

LaboratoryResult with Standard A (%)Result with Standard B (%)Result with Standard C (Control) (%)
Lab A 0.1150.0910.101
Lab B 0.1120.0880.098
Lab C 0.1180.0900.102
Lab D 0.1140.0920.099
Lab E 0.1160.0890.100
Mean 0.115 0.090 0.100
Std. Dev. 0.00220.00160.0016
RSD (%) 1.9% 1.8% 1.6%

Part 4: Interpretation of Results: A Senior Scientist's Perspective

The data presented in the table, though hypothetical, illustrates a common scenario in inter-laboratory studies.

Expertise-Driven Analysis:

  • Precision within Standards: The low Relative Standard Deviation (RSD) for each standard across the five labs (1.9%, 1.8%, and 1.6%) indicates good inter-laboratory precision. This suggests that the analytical method is robust and was executed consistently by all participants. The self-validating nature of the protocol, with its strict SST criteria, is a key contributor to this consistency.

  • Accuracy and Bias Between Standards: A clear bias is observed between the standards.

    • Standard C (Control): The mean result of 0.100% perfectly matches the known spiked concentration. The tight precision (1.6% RSD) confirms its reliability as a benchmark. This is the expected performance from a well-characterized primary or pharmacopeial standard.[9][10]

    • Standard A: Consistently produced results approximately 15% higher than the control. This systematic positive bias strongly suggests that the assigned purity or potency of Standard A is lower than its actual purity. For instance, if the standard is only 85% pure but is being used as if it were 100% pure, it would lead to an overestimation of the impurity in the sample.

    • Standard B: Consistently produced results approximately 10% lower than the control. This systematic negative bias indicates that the assigned purity of Standard B is likely higher than its true purity, or it may contain non-volatile components that contribute to its weighed mass but are not the active impurity.

Trustworthiness and Implications: The trustworthiness of an analytical result is directly tied to the trustworthiness of its reference standard.[11] Using Standard A in a routine QC setting would lead to the erroneous rejection of a perfectly good batch of Gabapentin for exceeding the impurity specification. Conversely, using Standard B would result in falsely passing a batch that may actually be out of specification, posing a potential risk to patient safety.

This exercise demonstrates that simply purchasing a "reference standard" is insufficient. Laboratories must have a process for qualifying their standards, especially secondary or working standards.[7][11] This qualification should ideally be performed against a primary pharmacopeial standard. When a pharmacopeial standard is unavailable, thorough characterization and comparison against other high-purity sources are essential.[9]

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically sound methodology for conducting an inter-laboratory comparison of Gabapentin Impurity G reference standards. The hypothetical results clearly demonstrate that significant, systematic differences can exist between commercially available standards, underscoring the critical importance of this verification exercise.

Key Recommendations for Researchers and Drug Development Professionals:

  • Prioritize Pharmacopeial Standards: Whenever available, primary standards from recognized pharmacopeias (USP, EP, etc.) should be used for the qualification of secondary standards and for critical analyses.

  • Qualify All Secondary Standards: Do not assume the certificate of analysis for a commercial standard is infallible. Every new lot of a secondary or working standard should be qualified against a primary standard to verify its performance and accuracy.

  • Implement Inter-laboratory Studies: For organizations with multiple QC sites, conducting periodic inter-laboratory comparisons is a vital practice to ensure site-to-site data comparability and maintain a consistent state of control.[15][24]

  • Investigate Discrepancies: Any significant bias identified during a comparison study must be thoroughly investigated. This may involve re-characterization of the reference standard or a deeper audit of laboratory procedures.

By adhering to these principles, the pharmaceutical industry can ensure the reliability of its analytical data, the quality of its products, and the safety of its patients.

References

  • Fleming, A. F., et al. (n.d.). Statistical Analysis of Interlaboratory Studies. American Industrial Hygiene Association Journal.
  • Veeprho. (n.d.). Gabapentin Impurity G | CAS 1500558-49-5. Veeprho. Available at: [Link]

  • European Pharmaceutical Review. (2021). Impurity analysis of gabapentin by HPLC-UV-CAD. European Pharmaceutical Review. Available at: [Link]

  • Betta, G., & Lazzari, M. (n.d.). ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. IMEKO. Available at: [Link]

  • Wang, J., et al. (2015). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Pharmaceutical Journal. Available at: [Link]

  • SP Swedish National Testing and Research Institute. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. DiVA portal. Available at: [Link]

  • Al-Haj, N., et al. (2010). Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Gabapentin-impurities. Pharmaffiliates. Available at: [Link]

  • Pharmace Research Laboratory. (n.d.). Gabapentin EP Impurity G. Pharmace Research Laboratory. Available at: [Link]

  • SynThink. (n.d.). Gabapentin EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • Scribd. (n.d.). Regulatory Guide On Reference Standard. Scribd. Available at: [Link]

  • Ifremer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer - Ifremer. Available at: [Link]

  • International Journal of Biomedical Science. (2009). Development and Validation of a New HPLC Method for the Determination of Gabapentin. Semantic Scholar. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Gabapentin Tablets. SIELC Technologies. Available at: [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. MRIGlobal. Available at: [Link]

  • GLP Pharma Standards. (n.d.). Gabapentin EP Impurity G | CAS No- 1500558-49-5. GLP Pharma Standards. Available at: [Link]

  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. Available at: [Link]

  • Semantic Scholar. (n.d.). CHAPTER-V Application of UHPLC for determination of Gabapentin drug substance and its related impurities. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2024). Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1500558-49-5| Product Name : Gabapentin - Impurity G. Pharmaffiliates. Available at: [Link]

  • Al-Akhras, M. A., et al. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. PMC. Available at: [Link]

  • DR JCR BIO. (n.d.). Gabapentin Archives. DR JCR BIO. Available at: [Link]

  • Magistraliter Distributio. (2023). Certificate of Analysis Gabapentin. Magistraliter Distributio. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Development and Validation of RP-HPLC Method of Gabapentin in Pure and Pharmaceutical Formulations. Asian Journal of Research in Chemistry. Available at: [Link]

  • European Commission. (n.d.). Interlaboratory comparisons. Joint Research Centre. Available at: [Link]

  • USP. (2011). Gabapentin / Official Monographs USP 35. USP. Available at: [Link]

  • United States Pharmacopeia. (2019). Gabapentin - USP-NF. USP-NF. Available at: [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Intertek. Available at: [Link]

  • Jayarambabu, N., et al. (2024). Review on the modern analytical advancements in impurities testing. Taylor & Francis Online. Available at: [Link]

  • Medpace. (n.d.). A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data. Medpace. Available at: [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison?. CompaLab. Available at: [Link]

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